N-phenyl-1H-pyrazole-3-carboxamide
説明
Structure
3D Structure
特性
IUPAC Name |
N-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(9-6-7-11-13-9)12-8-4-2-1-3-5-8/h1-7H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYZYFPPQOFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124828-46-2 | |
| Record name | N-Phenyl-1H-pyrazole-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124828462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-PHENYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB4UGM0L6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Novel N-phenyl-1H-pyrazole-3-carboxamide Derivatives: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-phenyl-1H-pyrazole-3-carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-recognized pharmacophore present in numerous clinically approved drugs. This document will delve into a robust and widely applicable synthetic strategy, elucidating the underlying chemical principles and providing detailed experimental protocols. The target audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][3] The N-phenyl-1H-pyrazole-3-carboxamide core, in particular, is a prevalent motif in numerous kinase inhibitors, highlighting its importance in the development of targeted cancer therapies.[4][5] This guide will focus on a classical and reliable synthetic approach to this valuable class of molecules.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target N-phenyl-1H-pyrazole-3-carboxamide (I) reveals a straightforward synthetic strategy. The final amide bond can be formed through the coupling of a pyrazole-3-carboxylic acid derivative (II) and an appropriately substituted aniline (III). The pyrazole-3-carboxylic acid can be obtained from the corresponding ester (III), which is readily accessible via the classical Knorr pyrazole synthesis from a 1,3-dicarbonyl compound (IV) and a phenylhydrazine (V).
This multi-step approach is advantageous due to the commercial availability of a wide variety of starting materials, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The reactions involved are generally high-yielding and procedurally robust.
Synthetic Workflow and Mechanistic Insights
The overall synthetic workflow can be divided into four key stages:
-
Knorr Pyrazole Synthesis: Formation of the pyrazole-3-carboxylate ester.
-
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.
-
Acid Chloride Formation: Activation of the carboxylic acid.
-
Amidation: Coupling of the acid chloride with an aniline to form the final product.
Step 1: Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[6] In this case, a substituted ethyl acetoacetate is reacted with phenylhydrazine. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6] The choice of an unsymmetrical dicarbonyl compound can lead to regioisomers, but with ethyl acetoacetate, the reaction is generally regioselective.
Step 2: Saponification
The ethyl ester of the pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, in a mixture of water and ethanol. This is a standard saponification reaction.
Step 3: Acid Chloride Formation
The carboxylic acid is then converted to the more reactive acid chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂).[7][8] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion.
Step 4: Amidation
The final step is the formation of the amide bond by reacting the pyrazole-3-carbonyl chloride with an aniline.[7] This is a nucleophilic acyl substitution reaction. A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Hydrazine derivatives are toxic and should be handled with care.
Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure ester.
Synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
-
Dissolve the ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (2.32 g, 10 mmol) in a mixture of ethanol (20 mL) and 10% aqueous sodium hydroxide (10 mL).
-
Reflux the mixture for 2 hours.
-
After cooling, acidify the reaction mixture with 2N HCl until the pH is approximately 3-4.
-
The precipitated carboxylic acid is filtered, washed with water, and dried.
Synthesis of 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride
-
To a flask containing 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (2.04 g, 10 mmol), add thionyl chloride (2.2 mL, 30 mmol) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reflux the mixture for 2 hours.
-
Excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.[8]
Synthesis of 5-methyl-N,1-diphenyl-1H-pyrazole-3-carboxamide
-
Dissolve the crude 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride (from the previous step) in anhydrous dichloromethane (20 mL).
-
To this solution, add aniline (0.93 g, 10 mmol) and pyridine (1.2 mL, 15 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Step | Product | Starting Materials | Reagents and Conditions | Typical Yield (%) |
| 1 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | Ethyl acetoacetate, Phenylhydrazine | Ethanol, Acetic acid (cat.), Reflux, 4h | 85-95 |
| 2 | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate | NaOH, Ethanol/Water, Reflux, 2h | 90-98 |
| 3 | 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | SOCl₂, DMF (cat.), Reflux, 2h | >95 (crude) |
| 4 | 5-methyl-N,1-diphenyl-1H-pyrazole-3-carboxamide | 5-methyl-1-phenyl-1H-pyrazole-3-carbonyl chloride, Aniline | Pyridine, Dichloromethane, RT, 12h | 75-90 |
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the products. For the final N-phenyl-1H-pyrazole-3-carboxamide, characteristic signals include the pyrazole ring protons, the aromatic protons of the phenyl groups, and the amide N-H proton.[1][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The final product will show a characteristic C=O stretching vibration for the amide group, typically in the range of 1650-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.[1][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[3]
Example Characterization Data for a N-phenyl-1H-pyrazole-3-carboxamide derivative:
-
¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, pyrazole NH), 9.7 (s, 1H, CONH), 7.2-7.7 (m, 10H, Ar-H), 7.3 (s, 1H, pyrazole-H), 2.2 (s, 3H, CH₃).[9]
-
IR (KBr, cm⁻¹): 3335 (N-H stretch), 1666 (C=O stretch, amide), 1593 (C=C stretch, aromatic).[9]
Structure-Activity Relationship (SAR) Insights
The N-phenyl-1H-pyrazole-3-carboxamide scaffold allows for systematic structural modifications at several positions to explore the SAR and optimize biological activity.
-
Position 1 (N-phenyl group): Substitution on this phenyl ring can significantly impact the compound's pharmacokinetic properties. Studies have shown that introducing electron-withdrawing or electron-donating groups can modulate the compound's activity against various kinases.[5]
-
Positions 4 and 5 of the Pyrazole Ring: The substitution pattern on the pyrazole ring itself is crucial for orienting the molecule within the target's binding site.
-
N-phenyl Ring of the Carboxamide: This region often interacts with the hinge region of kinases, and substitutions here are critical for potency and selectivity.
Conclusion
This technical guide has outlined a reliable and versatile synthetic route for the preparation of N-phenyl-1H-pyrazole-3-carboxamide derivatives. By understanding the underlying reaction mechanisms and following the detailed experimental protocols, researchers can efficiently synthesize a diverse range of these medicinally important compounds. The provided framework for characterization and SAR exploration will further aid in the development of novel therapeutic agents based on this privileged scaffold.
References
-
Parveen, H., et al. (2021). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2021(3), M1234. [Link]
-
Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(5), 524-532. [Link]
-
Patel, A. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 634-641. [Link]
-
Ilhan, I. O. (2012). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Zeitschrift für Naturforschung B, 67(10), 1077-1082. [Link]
-
Gubaydullin, M. D., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(4), M1472. [Link]
-
Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). [Link]
-
Kumar, V., et al. (2015). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. International Journal of Pharmaceutical Sciences and Research, 6(7), 2930-2936. [Link]
-
PubChem. N-Phenyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. [Link]
-
Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3321. [Link]
-
Wang, Z., et al. (2018). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters, 20(15), 4559-4562. [Link]
-
ATB (Automated Topology Builder). N-Phenyl-1H-pyrazole-3-carboxamide. [Link]
-
Thomas, T. T., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 630(1), 135-149. [Link]
-
Isherwood, M., & Kotha, S. (2010). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. The Journal of Organic Chemistry, 75(18), 6301-6304. [Link]
- Lahm, G. P., et al. (2013). Method for preparing n-phenylpyrazole-1-carboxamides.
-
Bildirici, I., & Menges, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 855-866. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12297. [Link]
-
Francisco, A., & Carreiro, E. (2017). Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 73-75). The Royal Society of Chemistry. [Link]
-
Diaz-Gavilán, M., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(i), 194-222. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4947. [Link]
-
van der Mey, M., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 73. [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5021-5024. [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Ilhan, I. O., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 24(1), 137-140. [Link]
-
Pinna, G. A., et al. (2008). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation and SAR Study of 6-Substituted-1-(2,4-dichlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides as New Cannabinoid Receptor Ligands. Il Farmaco, 63(11), 874-884. [Link]
- Jeanmart, S., et al. (2014). Process for preparation of pyrazole carboxylic acid amide.
-
Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. Bioorganic & Medicinal Chemistry, 80, 117173. [Link]
-
Francisco, A. (2017). Knorr Pyrazole Synthesis of Edaravone. ResearchGate. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. societachimica.it [societachimica.it]
- 3. jocpr.com [jocpr.com]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Section 1: Inhibition of Carbonic Anhydrases – A Focus on Metalloenzyme Targeting
An In-Depth Technical Guide to the Mechanisms of Action of N-phenyl-1H-pyrazole-3-carboxamide Derivatives A Senior Application Scientist's Synthesis of Current Research for Drug Development Professionals
The N-phenyl-1H-pyrazole-3-carboxamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its derivatives have been shown to exhibit a remarkable breadth of biological activities, targeting a diverse array of molecular pathways implicated in various disease states. This technical guide provides an in-depth exploration of the primary mechanisms of action identified for this class of compounds, offering researchers and drug development professionals a comprehensive understanding of their therapeutic potential. The narrative is structured to elucidate the causal links between chemical structure, molecular targets, and cellular outcomes, supported by detailed experimental methodologies.
A significant class of N-phenyl-1H-pyrazole-3-carboxamide derivatives, particularly those functionalized with a sulfonamide moiety, have emerged as potent inhibitors of human carbonic anhydrases (hCA)[1]. These zinc-containing metalloenzymes are crucial in physiological processes such as pH regulation and CO2 transport. Their dysregulation is linked to several pathologies, including glaucoma, epilepsy, and certain cancers, making them attractive therapeutic targets.
Molecular Mechanism of Action
The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion (Zn2+) located in the active site of the carbonic anhydrase enzyme. This interaction displaces or prevents the binding of a zinc-coordinated water molecule (or hydroxide ion), which is essential for the catalytic hydration of carbon dioxide. The pyrazole-carboxamide scaffold serves as a carrier for the zinc-binding sulfonamide group, and its substituents can be modified to enhance binding affinity and selectivity for different hCA isoforms (e.g., hCA I and hCA II)[1].
Molecular docking and dynamics simulations have corroborated this binding mode, revealing key interactions between the inhibitor and amino acid residues within the enzyme's active site. These interactions, often involving hydrogen bonds and van der Waals forces with residues in both the hydrophilic and hydrophobic regions of the active site, contribute to the stability of the enzyme-inhibitor complex[1].
Quantitative Analysis of Inhibition
The inhibitory potency of these compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.
| Compound Class | Target Isoform | IC50 Range (µM) | Ki Range (µM) | Reference |
| Pyrazole-carboxamides with sulfonamide moiety | hCA I | - | 0.063–3.368 | [1] |
| Pyrazole-carboxamides with sulfonamide moiety | hCA II | - | 0.007–4.235 | [1] |
Experimental Protocol: Esterase Activity Assay for hCA Inhibition
This protocol is a standard method for determining the inhibitory activity of compounds against hCA isoforms by measuring their esterase activity.
1. Enzyme Purification:
- Human carbonic anhydrase isoenzymes (hCA I and hCA II) are purified from human erythrocytes using Sepharose-4B-L-tyrosine-sulfonamide affinity chromatography[1].
- Protein concentration is determined using the Bradford method.
- Purity is confirmed by SDS-PAGE analysis.
2. Esterase Activity Measurement:
- The assay is performed spectrophotometrically by monitoring the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces the colored product 4-nitrophenolate.
- A typical reaction mixture contains Tris-SO4 buffer (pH 7.4), the purified hCA enzyme, and varying concentrations of the inhibitor dissolved in DMSO.
- The reaction is initiated by the addition of NPA.
- The change in absorbance at 348 nm is recorded over time.
3. Data Analysis:
- Enzyme activity is calculated from the rate of 4-nitrophenolate formation.
- IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
- Ki values are determined using Lineweaver-Burk plots by measuring enzyme activity at different substrate and inhibitor concentrations[1].
Section 2: Anticancer Activity through DNA Interaction and Damage
Certain N-phenyl-1H-pyrazole-3-carboxamide derivatives have demonstrated significant antiproliferative activity against various cancer cell lines[2]. While some were initially designed as kinase inhibitors, their potent anticancer effects appear to stem from an off-target mechanism involving direct interaction with DNA[2].
Molecular Mechanism of Action
The proposed mechanism involves the binding of these compounds to the minor groove of the DNA double helix. This interaction is non-covalent and is thought to be driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and π-π stacking between the planar pyrazole ring system and the DNA bases[2]. By occupying the minor groove, these molecules can interfere with the binding of essential DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting DNA replication and transcription and ultimately leading to cell cycle arrest and apoptosis.
Furthermore, some derivatives have been shown to induce DNA cleavage, suggesting a potential role as chemical nucleases. This activity may be attributed to the hydrolysis of the phosphodiester backbone of DNA, facilitated by specific functional groups on the pyrazole-carboxamide scaffold[2].
Experimental Workflow for Investigating DNA Binding
A multi-faceted approach is required to validate the DNA-binding mechanism of these compounds.
1. Molecular Docking:
- Computational modeling is used to predict the binding mode and estimate the binding energy of the compound with a known DNA structure (e.g., a B-DNA dodecamer)[2]. This provides an initial, theoretical validation of the proposed interaction.
2. UV-Vis Absorption Spectroscopy:
- The interaction between the compound and calf thymus DNA (CT-DNA) is monitored by titrating a fixed concentration of the compound with increasing concentrations of CT-DNA.
- Hypochromism (a decrease in absorbance) without a significant red shift in the absorption maximum is indicative of groove binding, as opposed to intercalation[2].
- The binding constant (Kb) can be calculated from the changes in absorbance.
3. Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay):
- This assay assesses the ability of the compound to displace ethidium bromide (EB), a known DNA intercalator, from CT-DNA.
- The fluorescence of the EB-DNA complex is quenched upon the addition of a compound that binds to DNA and displaces EB.
- The degree of fluorescence quenching correlates with the DNA binding affinity of the compound[2].
4. Viscosity Measurements:
- The viscosity of a DNA solution is sensitive to changes in its length.
- Intercalating agents increase the length of the DNA helix, leading to a significant increase in viscosity.
- Groove binders cause little to no change in the DNA length and therefore have a minimal effect on viscosity. This method provides strong evidence to differentiate between intercalation and groove binding[2].
5. DNA Cleavage Assay:
- The ability of the compound to induce strand breaks in plasmid DNA (e.g., pBR322) is assessed using agarose gel electrophoresis.
- The conversion of the supercoiled form (Form I) of the plasmid to the nicked, relaxed form (Form II) indicates single-strand cleavage[2].
Section 3: Modulation of Metabolic and Inflammatory Pathways
Derivatives of N-phenyl-1H-pyrazole-3-carboxamide have also been identified as modulators of key proteins in metabolic and inflammatory signaling pathways, highlighting their potential for treating type 2 diabetes and acute liver injury.
Bifunctional Antidiabetic Activity
A series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been shown to act as bifunctional antidiabetic agents[3][4].
-
Stimulation of Insulin Secretion: These compounds enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. Mechanistic studies suggest this is achieved through the activation of Pancreatic and Duodenal Homeobox 1 (PDX-1), a critical transcription factor for β-cell function and insulin gene expression[3][4].
-
Enhancement of Glucose Uptake: In muscle cells, these derivatives have been found to increase glucose uptake. This is attributed to the suppression of Mitsugumin 53 (MG53), an E3 ubiquitin ligase that targets the insulin receptor substrate 1 (IRS-1) for degradation. By inhibiting MG53, the compounds stabilize IRS-1, thereby enhancing insulin signaling and glucose transport[3][4].
HDAC6 Inhibition and Degradation in Acute Liver Injury
An N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivative has been identified as a selective inhibitor and, remarkably, a degrader of Histone Deacetylase 6 (HDAC6)[5]. HDAC6 is a cytoplasmic enzyme involved in various cellular processes, including protein degradation and inflammatory responses. Its inhibition is a promising therapeutic strategy for acute liver injury (ALI).
-
Mechanism of Action: This compound not only inhibits the catalytic activity of HDAC6 but also promotes its degradation, likely through the ubiquitin-proteasome system. By reducing both the activity and the levels of HDAC6, the compound effectively inhibits necroptosis and inflammation[5].
-
Anti-inflammatory Effects: The inhibition and degradation of HDAC6 lead to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are key mediators of liver damage in ALI[5].
Conclusion
The N-phenyl-1H-pyrazole-3-carboxamide core is a highly adaptable scaffold that has given rise to a diverse range of bioactive molecules. The mechanisms of action for its derivatives are multifaceted, spanning from direct enzyme inhibition and DNA interaction to the modulation of complex signaling pathways in metabolism and inflammation. The ability to fine-tune the biological activity of these compounds through chemical modification underscores their significant potential in the development of novel therapeutics for a wide spectrum of diseases. This guide provides a foundational understanding of these mechanisms, supported by robust experimental frameworks, to aid researchers in the rational design and evaluation of the next generation of pyrazole-based drugs.
References
-
Gülçin, İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 986-993. [Link]
-
Zhang, Y., et al. (2017). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 65(10), 949-957. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 17395. [Link]
-
Jo, Y. H., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry, 219, 113325. [Link]
-
National Center for Biotechnology Information (n.d.). N-Phenyl-1H-pyrazole-3-carboxamide. PubChem Compound Database. Retrieved from [Link]
-
Li, J., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
-
Jo, Y. H., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry, 219, 113325. [Link]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of N-phenyl-1H-pyrazole-3-carboxamide: A Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry and materials science.[1][2] The pyrazole-carboxamide scaffold is a key pharmacophore found in numerous biologically active agents.[3][4] Accurate structural confirmation and purity assessment are paramount in the synthesis and development of these compounds. This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive characterization of N-phenyl-1H-pyrazole-3-carboxamide. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a detailed interpretation of the resulting spectral data, establishing a self-validating system for structural analysis.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular architecture of N-phenyl-1H-pyrazole-3-carboxamide. The structure consists of three key components: a five-membered aromatic pyrazole ring, a phenyl group, and a linking amide (carboxamide) bridge.
-
Molecular Weight: 187.20 g/mol [5]
-
Key Functional Groups:
-
Secondary Amide (-CONH-)
-
Pyrazole Ring (a di-unsaturated 5-membered ring with two adjacent nitrogen atoms)
-
Phenyl Ring (monosubstituted benzene)
-
Two N-H protons (one on the pyrazole ring and one in the amide linkage)
-
The presence and connectivity of these groups give rise to a unique spectroscopic fingerprint, which we will explore in detail.
Experimental Workflow: A Systematic Approach
A robust analytical workflow ensures data of the highest quality and reliability. The process involves careful sample preparation, acquisition using appropriate instrumentation, and integrated data analysis.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Deuterated solvents are used to avoid overwhelming the spectrum with solvent signals. Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift scale to 0 ppm.
-
Methodology:
-
Accurately weigh 5-10 mg of N-phenyl-1H-pyrazole-3-carboxamide.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is often advantageous for compounds with amide protons, as it slows down proton exchange, resulting in sharper N-H signals.[7][8]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer.[3]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation.[7]
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Place a small amount (1-2 mg) of the solid N-phenyl-1H-pyrazole-3-carboxamide sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000–400 cm⁻¹.
-
Mass Spectrometry (MS) Protocol
-
Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound, typically generating a protonated molecular ion [M+H]⁺.
-
Methodology:
-
Prepare a dilute solution (approx. 10 µg/mL) of the sample in an LC-MS grade solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of a Time-of-Flight (TOF) or similar high-resolution mass spectrometer.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS or MS²) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Interpretation of Spectroscopic Data
The combined analysis of NMR, IR, and MS data provides a self-validating confirmation of the molecular structure.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected signals for N-phenyl-1H-pyrazole-3-carboxamide are detailed below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrazole N-H | ~13.1 - 13.5 | broad singlet | 1H | The acidic proton on the pyrazole ring is highly deshielded and often appears very far downfield. Similar compounds show this signal > 13 ppm.[8] |
| Amide N-H | ~10.0 - 10.5 | singlet | 1H | The amide proton is deshielded by the adjacent carbonyl group and its chemical shift is characteristic. Values for related structures are reported in this range.[3][8] |
| H-5 (Pyrazole) | ~7.8 - 8.0 | doublet | 1H | This proton is adjacent to H-4 and is part of the aromatic pyrazole ring. |
| Phenyl H (ortho) | ~7.7 - 7.8 | doublet | 2H | These protons are closest to the electron-withdrawing amide group and are thus shifted downfield. |
| Phenyl H (meta) | ~7.3 - 7.4 | triplet | 2H | These protons are further from the amide group and appear at a more typical aromatic chemical shift. |
| Phenyl H (para) | ~7.1 - 7.2 | triplet | 1H | The proton at the para position is the most upfield of the phenyl protons. |
| H-4 (Pyrazole) | ~6.8 - 7.0 | doublet | 1H | This proton is coupled to H-5 and appears in the aromatic region. |
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| Amide Carbonyl (C=O) | ~159 - 162 | The amide carbonyl carbon is characteristic and appears in this downfield region, consistent with data for similar pyrazole-carboxamides.[3] |
| C-3 (Pyrazole) | ~145 - 148 | The carbon atom attached to the carboxamide group. |
| Phenyl C (ipso) | ~139 - 141 | The carbon atom of the phenyl ring directly attached to the amide nitrogen. |
| C-5 (Pyrazole) | ~132 - 135 | The carbon atom at position 5 of the pyrazole ring. |
| Phenyl C (ortho) | ~128 - 130 | The two ortho carbons of the phenyl ring. |
| Phenyl C (meta) | ~123 - 125 | The two meta carbons of the phenyl ring. |
| Phenyl C (para) | ~119 - 121 | The para carbon of the phenyl ring. |
| C-4 (Pyrazole) | ~108 - 110 | The carbon atom at position 4 of the pyrazole ring. |
FT-IR Spectrum Analysis (ATR)
The IR spectrum confirms the presence of the key functional groups through their characteristic vibrational frequencies.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretching (Pyrazole & Amide) | 3400 - 3200 | Medium, Broad | These absorptions are characteristic of N-H bonds. The broadness is due to hydrogen bonding. Published data for similar compounds show peaks in this region.[3][8] |
| Aromatic C-H Stretching | 3100 - 3000 | Medium | Typical for C-H bonds in aromatic rings (pyrazole and phenyl). |
| C=O Stretching (Amide I) | 1680 - 1650 | Strong, Sharp | This is one of the most prominent peaks in the spectrum and is a definitive indicator of the amide carbonyl group. A value of 1656 cm⁻¹ has been reported.[8] |
| Aromatic C=C Stretching | 1600 - 1450 | Variable | These peaks arise from the stretching vibrations within the phenyl and pyrazole rings. |
| N-H Bending (Amide II) | 1560 - 1520 | Medium | This band, coupled with the Amide I band, is strong evidence for a secondary amide linkage. |
Mass Spectrum Analysis (ESI+)
The mass spectrum provides the molecular weight and structural fragments.
-
Molecular Ion: In positive ESI mode, the compound readily protonates to give the molecular ion [M+H]⁺.
-
Expected m/z = 188.0818 (Calculated for C₁₀H₁₀N₃O⁺)
-
This confirms the molecular formula and weight of the compound.[5]
-
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation of the m/z 188 ion reveals the connectivity of the molecule. The most probable fragmentation pathways involve the cleavage of the weakest bonds, primarily the amide linkages.
Caption: Proposed major fragmentation pathways for [M+H]⁺ of N-phenyl-1H-pyrazole-3-carboxamide.
-
Pathway 1 (Red Arrow): The most common fragmentation for amides is the cleavage of the bond between the carbonyl carbon and the amide nitrogen. This would result in the loss of neutral aniline (C₆H₅NH₂, 93 Da), leading to the formation of a pyrazole carbonyl cation fragment at m/z 95 .
-
Pathway 2 (Yellow Arrow): An alternative cleavage can occur at the bond between the pyrazole ring and the carbonyl carbon. This pathway leads to the loss of neutral pyrazole (C₃H₄N₂, 68 Da) and the formation of a protonated phenyl isocyanate fragment at m/z 120 .
-
Pathway 3 (Blue Arrow): The fragment at m/z 120 can further lose carbon monoxide (CO, 28 Da) to generate the characteristic phenyl cation at m/z 77 .[9] The presence of this ion is a strong indicator of a phenyl substituent.
Conclusion
The structural elucidation of N-phenyl-1H-pyrazole-3-carboxamide is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical amide and aromatic functional groups, and high-resolution mass spectrometry validates the elemental composition and reveals structural connectivity through predictable fragmentation patterns. This integrated, self-validating approach provides an unambiguous confirmation of the molecule's identity and purity, a critical requirement for researchers in drug discovery and chemical sciences.
References
- Karaburun, A. Ç., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH).
- (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
-
PubChem. N-Phenyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]
-
Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. Available at: [Link]
-
Khan, M., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
Patel, A. B., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ATB (Automated Topology Builder). N-Phenyl-1H-pyrazole-3-carboxamide | C10H9N3O | MD Topology | NMR | X-Ray. The University of Queensland. Available at: [Link]
-
Yildirim, I., et al. (2013). Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. ResearchGate. Available at: [Link]
-
Rana, A., et al. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]
-
Zhang, X., et al. (2014). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Available at: [Link]
-
Nuta, D. C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Available at: [Link]
-
Fruchier, A., et al. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]
-
Mondal, S., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
ResearchGate. (2006). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Available at: [Link]
-
ChemSrc. (2025). 1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS#:4747-46-0. Available at: [Link]
-
Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]
-
ResearchGate. (2018). Scheme 1 Proposed fragmentation mechanism of protonated N-phenylcinnamide. Available at: [Link]
-
CAS Common Chemistry. 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. American Chemical Society. Available at: [Link]
-
Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Organic Letters. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. ACS Publications. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Phenyl-1H-pyrazole-3-carboxamide | C10H9N3O | CID 680935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Phenyl-1H-pyrazole-3-carboxamide | C10H9N3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
The N-phenyl-1H-pyrazole-3-carboxamide Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry
Introduction: The Concept of Privileged Structures and the Rise of the Pyrazole Core
In the landscape of drug discovery, the concept of "privileged structures" has emerged as a guiding principle for medicinal chemists. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile starting point for the development of novel therapeutics. The pyrazole ring system is a prominent example of such a scaffold, recognized for its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which contributes to its promiscuous yet specific binding capabilities.[2]
This guide focuses on a particularly successful elaboration of the pyrazole core: the N-phenyl-1H-pyrazole-3-carboxamide scaffold. This architectural motif has proven to be a remarkably fruitful template for the discovery of potent and selective modulators of a wide array of biological targets, spanning from enzymes to receptors. Its prevalence in numerous patented compounds and clinical candidates underscores its significance in contemporary medicinal chemistry.[3][4] This document will provide an in-depth exploration of this privileged structure, from its fundamental synthesis to its diverse applications and the critical structure-activity relationships that govern its biological effects.
The Versatile Biological Profile of N-phenyl-1H-pyrazole-3-carboxamide Derivatives
The N-phenyl-1H-pyrazole-3-carboxamide core has been successfully employed to generate compounds with a broad spectrum of pharmacological activities. This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve desired target engagement and selectivity.
Anticancer Activity
A significant area of application for this scaffold is in oncology. Derivatives have been developed as potent inhibitors of various cancer-related targets.
-
HDAC6 Inhibitors for Acute Liver Injury: Recent studies have identified N-phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as highly potent and selective inhibitors of histone deacetylase 6 (HDAC6).[5] One such compound demonstrated an impressive IC50 of 4.95 nM for HDAC6 and also exhibited degradation activity (DC50 = 0.96 nM).[5] This dual-action mechanism, combined with anti-inflammatory effects, highlights the therapeutic potential of this scaffold in treating conditions like acute liver injury.[5]
-
DNA-Binding Agents: Certain 1H-pyrazole-3-carboxamide derivatives have been shown to exert their antiproliferative effects through direct interaction with DNA.[5] For instance, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to bind to the minor groove of DNA, leading to conformational changes and cleavage of supercoiled plasmid DNA.[5] This demonstrates that the scaffold can be tailored to target nucleic acids in addition to protein targets.
Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is a well-established pharmacophore in anti-inflammatory and analgesic drugs.[1] The N-phenyl-1H-pyrazole-3-carboxamide scaffold continues this legacy, with derivatives showing promise in modulating inflammatory pathways.
Antimicrobial and Antifungal Activity
The structural motif has also been explored for the development of novel antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens.[1]
Metabolic Disorders
Researchers have designed and synthesized novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents. These compounds have been shown to stimulate both insulin secretion and glucose uptake, indicating their potential in the management of diabetes.[4]
Synthetic Strategies: Building the N-phenyl-1H-pyrazole-3-carboxamide Core
The construction of the N-phenyl-1H-pyrazole-3-carboxamide scaffold is generally achieved through a convergent synthesis that involves the formation of the pyrazole-3-carboxylic acid core followed by an amide coupling reaction. The synthetic route is adaptable, allowing for the introduction of various substituents on both the pyrazole and phenyl rings.
Core Synthesis: Preparation of 1-Phenyl-1H-pyrazole-3-carboxylic Acid
A common and efficient method for the synthesis of the pyrazole-3-carboxylic acid intermediate involves the condensation of a β-ketoester equivalent with phenylhydrazine.
Caption: A common synthetic route to the pyrazole-3-carboxylate core.[6]
Amide Bond Formation: The Final Step
The final step in the synthesis is the coupling of the pyrazole-3-carboxylic acid with a desired aniline derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with the aniline. Alternatively, standard peptide coupling reagents can be employed.
Caption: General scheme for the final amide coupling step.[7]
Structure-Activity Relationships (SAR): A Guide to Rational Design
Systematic modification of the N-phenyl-1H-pyrazole-3-carboxamide scaffold has yielded valuable insights into the structural features that govern biological activity.
Substitutions on the N-phenyl Ring
The electronic and steric nature of substituents on the N-phenyl ring plays a crucial role in target binding and overall compound potency.
| Substituent Position | Effect on Activity (Example: Anticancer) | Rationale |
| para | Often enhances potency, especially with electron-withdrawing groups. | Can engage in additional hydrogen bonding or electrostatic interactions within the target's active site. |
| meta | Variable effects, can be used to fine-tune selectivity. | May influence the torsional angle between the phenyl and carboxamide groups, affecting the overall conformation. |
| ortho | Generally disfavored due to steric hindrance. | Can disrupt the planarity of the molecule and hinder optimal binding. |
Modifications of the Pyrazole Core
Substitution on the pyrazole ring provides another avenue for optimizing activity and physicochemical properties.
| Position | Modification | Impact |
| N1-phenyl | Substitution on this ring can modulate lipophilicity and introduce new interaction points. | Affects overall ADME properties and can be crucial for cell permeability. |
| C4 | Introduction of bulky groups can enhance potency for some targets. | Can occupy hydrophobic pockets in the active site. |
| C5 | Can be substituted to improve metabolic stability and solubility. | Often a site for metabolic oxidation, so blocking this position can increase compound half-life. |
Experimental Protocols
General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-3-carboxylic Acid
-
To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in a 1:1 mixture of toluene and dichloromethane, add phenylhydrazine (1.0 eq) dropwise at room temperature.[6]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the desired pyrazole-3-carboxylate intermediate.[6]
General Procedure for Amide Coupling to form N-phenyl-1H-pyrazole-3-carboxamide Derivatives
-
Dissolve the 1-phenyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).[7]
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.0 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.0 eq).[7]
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[7]
-
Add the desired substituted aniline (1.0 eq) and a base such as triethylamine (2.0 eq) to the reaction mixture.[7]
-
Continue stirring at room temperature and monitor the reaction by TLC.[7]
-
Upon completion, perform an aqueous workup by extracting the product into an organic solvent (e.g., chloroform). Wash the organic layer sequentially with dilute acid, water, dilute base, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-phenyl-1H-pyrazole-3-carboxamide derivative.[7]
Conclusion and Future Perspectives
The N-phenyl-1H-pyrazole-3-carboxamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. The extensive body of research on this core provides a solid foundation for the rational design of new drug candidates. Future efforts will likely focus on exploring novel substitution patterns to further enhance potency and selectivity, as well as on the application of this scaffold to emerging and challenging biological targets. The journey of the N-phenyl-1H-pyrazole-3-carboxamide from a privileged scaffold to clinically successful drugs is a testament to the power of strategic molecular design in modern drug discovery.
References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure, 1303, 137536. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1258-1264. [Link]
-
Jo, H., et al. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. Bioorganic & Medicinal Chemistry, 30, 115945. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). Journal of Medicinal Chemistry. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 799-819. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2018). Molbank, 2018(4), M1016. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). Molecules, 27(19), 6529. [Link]
-
N-Phenyl-1H-pyrazole-3-carboxamide | C10H9N3O | CID 680935. PubChem. [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research, 7(2). [Link]
-
Synthesis and some reactions of 4-benzoyl-5- phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. (2004). Heterocyclic Communications, 10(4-5), 323-328. [Link]
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. [Link]
-
Some representative examples of FDA-approved pyrazole-based drugs, as well as active analogs against VEGFR-2. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Notes & Protocols: The N-phenyl-1H-pyrazole-3-carboxamide Scaffold in the Development of Anti-inflammatory Agents
Foreword: The Rationale for Pyrazole Scaffolds in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet devastating when dysregulated, leading to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The therapeutic armamentarium against inflammation has been historically dominated by nonsteroidal anti-inflammatory drugs (NSAIDs). A significant breakthrough in this area was the development of selective cyclooxygenase-2 (COX-2) inhibitors, which aimed to mitigate the gastrointestinal side effects associated with non-selective COX inhibition.[2]
Central to this development has been the pyrazole scaffold, a five-membered heterocyclic ring system.[3] This structural motif is the cornerstone of celebrated COX-2 inhibitors like Celecoxib, demonstrating the scaffold's remarkable potential for potent and selective enzyme inhibition.[2][4] The N-phenyl-1H-pyrazole-3-carboxamide core, a specific iteration of this scaffold, offers a versatile platform for medicinal chemists. Its synthetically accessible nature and tunable pharmacophoric features allow for the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of this scaffold, offering detailed protocols and scientific rationale to empower researchers in their quest for novel anti-inflammatory therapeutics.
Section 1: Mechanism of Action - Targeting the Inflammatory Cascade
The primary anti-inflammatory mechanism for many pyrazole-based compounds is the inhibition of cyclooxygenase (COX) enzymes. Understanding this pathway is critical for interpreting experimental data.
1.1 The Arachidonic Acid Cascade and COX Isozymes
Cellular injury or inflammatory stimuli trigger the release of arachidonic acid (AA) from the cell membrane. AA is then metabolized by two key COX isoenzymes:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins (PGs) that regulate baseline physiological functions, such as gastric cytoprotection and platelet aggregation.
N-phenyl-1H-pyrazole-3-carboxamide derivatives are often designed to selectively inhibit COX-2. This selectivity is the key to reducing the gastrointestinal toxicity associated with traditional NSAIDs, which inhibit both isoforms.[6]
1.2 Downstream Effects: Cytokine and Mediator Suppression
Beyond direct COX inhibition, potent anti-inflammatory agents can also suppress the production and signaling of pro-inflammatory cytokines and mediators. Compounds derived from the N-phenyl-1H-pyrazole-3-carboxamide scaffold have been shown to inhibit the release of key inflammatory proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), further amplifying their therapeutic effect.[4][7]
Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.
Section 2: Experimental Design & Workflow
A logical and structured workflow is paramount in drug development. The progression from synthesis to in vivo validation ensures that resources are focused on the most promising candidates.
Caption: Overall workflow for anti-inflammatory agent development.
Section 3: Synthesis Protocols
The synthesis of N-phenyl-1H-pyrazole-3-carboxamide derivatives is typically achieved through a multi-step process. The following is a representative protocol.
3.1 Protocol: Synthesis of a Representative Compound (1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide)
-
Causality: This protocol utilizes a classic approach where a pyrazole ester intermediate is synthesized via cyclocondensation, followed by amidation. The choice of reagents allows for a modular synthesis where different anilines can be used in the final step to generate a diverse library of compounds for SAR studies.
Step 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-3-carboxylate
-
Principle: This step involves the cyclocondensation of an appropriate hydrazine with a 1,3-dicarbonyl equivalent to form the pyrazole ring.
-
Materials: Phenylhydrazine, ethyl 2,4-dioxobutanoate, ethanol, glacial acetic acid.
-
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in absolute ethanol, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Add ethyl 2,4-dioxobutanoate (1.05 eq) dropwise to the solution while stirring at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water. The resulting precipitate is the crude product.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain pure ethyl 1-phenyl-1H-pyrazole-3-carboxylate.
-
Step 2: Saponification to 1-phenyl-1H-pyrazole-3-carboxylic acid
-
Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, which is then activated for the subsequent amidation step.
-
Materials: Ethyl 1-phenyl-1H-pyrazole-3-carboxylate, sodium hydroxide (NaOH), water, ethanol, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester from Step 1 in a mixture of ethanol and 2M aqueous NaOH.
-
Heat the mixture to reflux for 2-3 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 2M HCl.
-
The precipitated carboxylic acid is filtered, washed with water, and dried.
-
Step 3: Amidation to 1-phenyl-N-phenyl-1H-pyrazole-3-carboxamide
-
Principle: The carboxylic acid is coupled with an aniline using a standard peptide coupling agent to form the final carboxamide product.
-
Materials: 1-phenyl-1H-pyrazole-3-carboxylic acid, aniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours. Monitor by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound.
-
Section 4: In Vitro Evaluation Protocols
4.1 Protocol: COX-1/COX-2 Inhibition Assay
-
Causality: This is the cornerstone assay to determine the potency and selectivity of the synthesized compounds. A fluorescent-based assay is chosen for its high sensitivity and throughput. By running parallel assays for both COX-1 and COX-2, a selectivity index can be calculated, which is a critical parameter for predicting gastrointestinal safety.
-
Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, the heme component of COX catalyzes the conversion of a fluorogenic probe (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be quantified.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, Amplex Red reagent, horseradish peroxidase (HRP), Tris-HCl buffer, test compounds, and a reference inhibitor (e.g., Celecoxib).
-
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add Tris-HCl buffer, HRP, and the COX enzyme (separate wells for COX-1 and COX-2).
-
Add the test compounds or reference inhibitor to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a mixture of arachidonic acid and Amplex Red reagent.
-
Immediately begin kinetic reading of fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) at 37°C for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (concentration causing 50% inhibition) using a non-linear regression curve fit.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) .
-
-
Expected Results: A successful selective COX-2 inhibitor will have a low nanomolar or micromolar IC₅₀ for COX-2 and a significantly higher IC₅₀ for COX-1, resulting in a high SI value.
4.2 Protocol: Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
-
Causality: This cell-based assay provides a more physiologically relevant context than a purified enzyme assay. It assesses the compound's ability to inhibit the inflammatory response in an immune cell. Lipopolysaccharide (LPS) is a potent activator of macrophages, mimicking a bacterial infection and inducing a robust cytokine response.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to produce pro-inflammatory cytokines like TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials: RAW 264.7 cells, DMEM media, fetal bovine serum (FBS), LPS (from E. coli), test compounds, and commercial ELISA kits for murine TNF-α and IL-6.
-
Procedure:
-
Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
(Optional) Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to rule out cytotoxicity as the cause of reduced cytokine levels.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample.
-
Calculate the percent inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
Section 5: In Vivo Evaluation Protocol
5.1 Protocol: Carrageenan-Induced Paw Edema in Rats
-
Causality: This is a classic, well-established model of acute inflammation that is highly reproducible and predictive of the anti-inflammatory and anti-edematous effects of NSAIDs.[8][9] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on prostaglandin-mediated inflammation.[8]
-
Principle: Sub-plantar injection of carrageenan into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured over time, and the ability of a test compound to reduce this swelling is quantified.
-
Materials: Wistar or Sprague-Dawley rats (150-200g), 1% w/v carrageenan solution in sterile saline, test compound formulation, reference drug (e.g., Indomethacin), and a plethysmometer (for measuring paw volume).
-
Procedure:
-
Acclimatize animals according to ethical guidelines.[10] Fast the animals overnight before the experiment.
-
Divide animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s) at various doses.
-
Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. Administer the vehicle to the control group.
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀ .
-
Calculate the percent inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour time point (peak inflammation): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Expected Results: An effective anti-inflammatory compound will show a statistically significant reduction in paw edema volume and a high percentage of inhibition compared to the vehicle control group.
Section 6: Data Interpretation & Structure-Activity Relationships (SAR)
Systematic structural modification of the N-phenyl-1H-pyrazole-3-carboxamide scaffold is crucial for optimizing biological activity. A summary table is the most effective way to visualize these relationships.
| Compound ID | R1 (at N-phenyl) | R2 (at C5-pyrazole) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Paw Edema @ 10 mg/kg |
| Lead-01 | H | -CH₃ | 15.2 | 0.85 | 17.9 | 35% |
| Lead-02 | 4-F | -CH₃ | 18.5 | 0.42 | 44.0 | 48% |
| Lead-03 | 4-SO₂NH₂ | -CH₃ | >50 | 0.09 | >555 | 65% |
| Lead-04 | 4-OCH₃ | -CH₃ | 25.1 | 1.10 | 22.8 | 28% |
| Lead-05 | 4-SO₂NH₂ | -CF₃ | >50 | 0.05 | >1000 | 72% |
| Celecoxib | 4-SO₂NH₂ | -CF₃ (on C3-Ph) | 26.0 | 0.04 | 650 | 70% |
SAR Insights:
-
Role of the N-phenyl substituent (R1): The data clearly shows that introducing a para-sulfonamide group (Lead-03) dramatically increases both COX-2 potency and selectivity, a classic feature of coxibs.[4] Electron-donating groups like methoxy (Lead-04) appear detrimental to activity.
-
Role of the C5-substituent (R2): Replacing the methyl group with a more electron-withdrawing trifluoromethyl group (Lead-05 vs. Lead-03) further enhances COX-2 inhibitory potency, consistent with known SAR for this class of compounds.[2]
-
Correlation: A strong correlation is observed between high COX-2 selectivity in vitro and potent anti-inflammatory activity in the in vivo paw edema model.
References
-
Halaweish, D., & Lentz, D. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(15), 3343. [Link]
-
Kharb, R., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10371–10393. [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 27(4), 653-662. [Link]
-
Asif, M. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. [Link]
-
Martina, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(1), 199. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]
-
El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry, 14(7), 1331-1351. [Link]
-
Patel, H. R., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1269-1274. [Link]
-
Singh, P., & Kaur, M. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Al-Quraishy, S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Saudi Journal of Biological Sciences, 30(4), 103608. [Link]
-
Yilmaz, I., et al. (2012). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Medicinal Chemistry Research, 21(10), 3219-3226. [Link]
-
Burger, A., et al. (1995). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1894-1897. [Link]
-
Wang, K., et al. (2022). Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15643–15664. [Link]
-
Kumar, R., et al. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(2), M856. [Link]
-
Sanna, M., et al. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 28(24), 8031. [Link]
-
Aday, B., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2369324. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
El-Gamal, M. I., et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. European Journal of Medicinal Chemistry, 208, 112774. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Wang, Y., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(11), 3121. [Link]
-
ResearchGate. (n.d.). Synthetic route to 4-(3-subsituted-1H-pyrazol-1-yl) phenyl carboxamides. [Link]
- Patel, M. B., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 24-31.
-
Sanna, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
de Oliveira, A. C. S., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 29(3), 389-399. [Link]
-
Al-Ghorbani, M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Medicinal Chemistry Research. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-phenyl-1H-pyrazole-3-carboxamide
Welcome to the technical support center for the synthesis of N-phenyl-1H-pyrazole-3-carboxamide and its derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important class of compounds. Pyrazole carboxamides are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic protocols for higher yields and purity.
I. Overview of Synthetic Strategies
The synthesis of N-phenyl-1H-pyrazole-3-carboxamide typically involves the coupling of a 1H-pyrazole-3-carboxylic acid derivative with an aniline derivative. The two primary pathways to achieve this are:
-
Acid Chloride Formation Followed by Amidation: This is a classic and widely used method. The pyrazole carboxylic acid is first converted to the more reactive acid chloride, usually with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with the desired aniline to form the amide bond.[3]
-
Direct Amide Coupling: This approach utilizes coupling agents to facilitate the direct reaction between the pyrazole carboxylic acid and the aniline. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like Hydroxybenzotriazole (HOBt).[4]
Each of these methods has its own set of advantages and potential pitfalls. This guide will address issues related to both pathways.
Visualizing the General Synthetic Pathways
Caption: General synthetic routes to N-phenyl-1H-pyrazole-3-carboxamide.
II. Troubleshooting Guide & FAQs
This section is formatted as a series of questions that you might encounter during your synthesis, followed by detailed explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Reaction Monitoring & Product Characterization
Q1: My TLC analysis shows multiple spots, even at the start of the reaction. What could be the issue?
A1: This often points to issues with your starting materials.
-
Purity of Pyrazole Carboxylic Acid: The synthesis of the pyrazole carboxylic acid precursor itself can sometimes result in isomeric impurities, depending on the synthetic route. For instance, reactions involving unsymmetrical 1,3-dicarbonyl compounds can lead to regioisomers. It is crucial to purify the pyrazole carboxylic acid thoroughly before proceeding.
-
Purity of Aniline: Commercially available anilines can degrade over time, especially if they are not stored properly. Oxidation can lead to colored impurities that may appear as extra spots on your TLC plate. Consider purifying the aniline by distillation or column chromatography if its purity is questionable.
Q2: I'm having trouble interpreting the ¹H NMR spectrum of my final product. What are the key signals to look for?
A2: For a typical N-phenyl-1H-pyrazole-3-carboxamide, you should expect to see the following characteristic signals:
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Amide N-H | 8.0 - 10.0 | Singlet (broad) | The exact shift is solvent and concentration-dependent. |
| Pyrazole C-H | 6.5 - 8.0 | Doublet or Singlet | The position and coupling will depend on the substitution pattern of the pyrazole ring. |
| Phenyl C-H | 7.0 - 8.0 | Multiplets | The splitting pattern will depend on the substitution on the phenyl ring. |
| Pyrazole N-H | 12.0 - 14.0 | Singlet (broad) | This proton can sometimes exchange with residual water in the solvent, leading to a very broad signal or no signal at all. |
Note: These are general ranges and can vary based on the specific substitution pattern of your molecule and the solvent used for NMR analysis.
Pathway 1: Acid Chloride Formation
Q3: My reaction to form the pyrazole acyl chloride is not going to completion. What can I do to improve the conversion?
A3: Incomplete conversion to the acyl chloride is a common problem. Here are several factors to consider:
-
Reagent Stoichiometry and Quality:
-
Thionyl Chloride (SOCl₂): Ensure you are using a sufficient excess of SOCl₂ (typically 2-5 equivalents). Thionyl chloride can decompose over time, so using a freshly opened bottle or a recently distilled batch is recommended.
-
Oxalyl Chloride ((COCl)₂): This is often a milder and more effective reagent. It is typically used in smaller excess (1.5-2 equivalents) in the presence of a catalytic amount of DMF.
-
-
Reaction Temperature and Time: While these reactions are often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction by TLC (after quenching a small aliquot with methanol to convert the acyl chloride to the methyl ester) to determine the optimal reaction time.
-
Solvent: The choice of solvent is critical. It must be anhydrous and inert to the reaction conditions. Dichloromethane (DCM) or toluene are common choices. Tetrahydrofuran (THF) can also be used, but ensure it is peroxide-free.
Q4: After adding the aniline to my pyrazole acyl chloride solution, I get a low yield of the desired amide and a lot of side products. What is happening?
A4: This is often due to the reactivity of the acyl chloride and the reaction conditions.
-
Presence of a Base: The amidation reaction releases HCl as a byproduct. This can protonate the aniline, rendering it non-nucleophilic. It is essential to include a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to scavenge the HCl.[1] Use at least one equivalent of the base, and often a slight excess is beneficial.
-
Temperature Control: The reaction of an acyl chloride with an amine is highly exothermic. Add the aniline solution slowly to the acyl chloride solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.
-
Moisture Contamination: Acyl chlorides are extremely sensitive to moisture. Any water present will hydrolyze the acyl chloride back to the carboxylic acid, which will not react with the aniline under these conditions. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Acid Chloride Pathway Troubleshooting
Caption: Troubleshooting common issues in the acid chloride pathway.
Pathway 2: Direct Amide Coupling
Q5: My direct coupling reaction with DCC/EDCI is giving a very low yield. What are the key parameters to optimize?
A5: Direct amide coupling reactions are sensitive to several variables.
-
Choice of Coupling Agent and Additive:
-
DCC vs. EDCI: DCC is less expensive, but the dicyclohexylurea (DCU) byproduct is often difficult to remove. EDCI is water-soluble, and its urea byproduct can be removed with an acidic wash, making purification simpler.
-
Additives (HOBt, HOAt): The addition of HOBt or HOAt is highly recommended. These additives suppress side reactions, such as racemization (if you have a chiral center) and the formation of N-acylurea byproducts, thereby improving the yield and purity of the desired amide.[4]
-
-
Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used. DMF can often lead to higher yields due to its ability to dissolve a wide range of substrates. However, be aware that DMF can be difficult to remove completely.
-
Reaction Temperature: These reactions are typically started at 0 °C, and then allowed to warm to room temperature. Running the reaction at elevated temperatures can lead to the decomposition of the activated ester intermediate and the formation of byproducts.
Q6: I have a significant amount of a white precipitate in my DCC coupling reaction that is not my product. What is it and how do I get rid of it?
A6: This white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.
-
Removal of DCU: DCU is notoriously insoluble in many common organic solvents. The best way to remove it is by filtration. After the reaction is complete, and if your product is soluble in a solvent in which DCU is not (e.g., dichloromethane or ethyl acetate), you can filter the reaction mixture to remove the bulk of the DCU. Sometimes, cooling the reaction mixture in an ice bath can help to precipitate out more of the DCU before filtration. If your product is also poorly soluble, you may need to perform a careful purification by column chromatography.
Comparative Summary of Key Reaction Parameters
| Parameter | Pathway 1: Acid Chloride | Pathway 2: Direct Coupling |
| Activation Reagent | SOCl₂, (COCl)₂ | DCC, EDCI, HOBt, HOAt |
| Key Byproducts | HCl, SO₂ | Dicyclohexylurea (DCU), EDC urea |
| Temperature Control | Crucial, especially during amidation (0 °C) | Important, typically 0 °C to room temperature |
| Moisture Sensitivity | Extremely high | Moderate to high |
| Substrate Scope | Broad, but sensitive functional groups may not be tolerated | Generally milder and tolerates more functional groups |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of N-phenyl-1H-pyrazole-3-carboxamide via the Acid Chloride Method
-
Step 1: Formation of the Acyl Chloride
-
To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Step 2: Amidation
-
Dissolve the crude pyrazole acyl chloride in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere and cool to 0 °C.
-
In a separate flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL/mmol).
-
Add the aniline solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
-
Step 3: Work-up and Purification
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of N-phenyl-1H-pyrazole-3-carboxamide via Direct Coupling with EDCI/HOBt
-
Step 1: Reaction Setup
-
To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq), aniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Add EDCI (1.1 eq) portion-wise to the cooled solution.
-
-
Step 2: Reaction
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Step 3: Work-up and Purification
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
IV. References
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI.
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
Sources
- 1. jocpr.com [jocpr.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Strategies to Reduce Off-Target Effects of Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, particularly kinases.[1][2][3] However, achieving target selectivity remains a critical challenge. Off-target effects can lead to toxicity, misleading experimental results, and ultimately, clinical trial failures.[4][5][6]
This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the development and characterization of pyrazole compounds. It is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.
Section 1: Understanding and Diagnosing Off-Target Effects
This section addresses foundational questions about identifying and characterizing potential off-target activities.
Q1: My pyrazole-based kinase inhibitor is showing unexpected cellular phenotypes. How can I determine if this is due to an off-target effect or general cytotoxicity?
Answer: This is a crucial first step in troubleshooting. Distinguishing a specific off-target pharmacological effect from a non-specific toxic effect is essential for interpreting your data correctly. A multi-pronged approach is required.
Causality Explained: A true off-target effect implies your compound is binding to and modulating the activity of a protein other than your intended target, triggering a specific signaling cascade. General cytotoxicity, on the other hand, might result from membrane disruption, mitochondrial dysfunction, or other non-specific interactions that lead to cell death without a defined molecular initiating event.
Here is a logical workflow to dissect the observed phenotype:
Caption: Workflow to differentiate off-target effects from cytotoxicity.
Experimental Steps:
-
Detailed Dose-Response Analysis:
-
Action: Run a 10-point dose-response curve for your primary target inhibition and parallel it with a cytotoxicity assay (e.g., CellTiter-Glo®, MTS).
-
Interpretation: A specific inhibitor should show a clear window between the IC50 for the target and the CC50 (cytotoxic concentration 50%). If these values are very close, or the dose-response curve for the phenotype is extremely steep (a "cliff"), it may indicate non-specific toxicity.
-
-
Inactive Analog Control:
-
Action: Synthesize a close structural analog of your compound that is inactive against your primary target. This could involve a modification known to abolish binding, such as removing a key hydrogen-bonding group.
-
Interpretation: If this inactive analog does not produce the unexpected phenotype, it strongly suggests the effect is due to a specific protein-binding event (either on-target or off-target) and not general chemical toxicity.
-
-
Genetic Target Validation:
-
Action: Use CRISPR/Cas9 to knock out the intended target protein in your cell line.[5] Then, treat the knockout cells with your compound.
-
Interpretation: If the knockout cells are resistant to the compound's phenotypic effects, it validates that the compound works through the intended target. However, if the phenotype persists even in the absence of the primary target, this is compelling evidence of an off-target mechanism.[6]
-
-
Orthogonal Assays:
-
Action: Confirm target engagement in a cellular context using a method that is not dependent on downstream functional readouts. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[7][8]
-
Interpretation: If CETSA confirms your compound binds the intended target at relevant concentrations, but the phenotype persists in a knockout model, the off-target hypothesis is strengthened.
-
Section 2: Medicinal Chemistry & Structural Strategies to Enhance Selectivity
This section focuses on how to rationally modify your pyrazole compound to improve its selectivity profile.
Q2: My pyrazole compound, designed as a JAK2 inhibitor, also hits other kinases like LRRK2 and FYN. What structural modifications can I make to the pyrazole scaffold to improve selectivity?
Answer: This is a common challenge, as the ATP-binding pocket is highly conserved across the kinome.[9] Improving selectivity involves exploiting subtle differences in the topology, electrostatics, and amino acid residues between the target and off-target kinase active sites. The pyrazole ring itself is a versatile scaffold for exploring these differences.[1][2]
Causality Explained: Selectivity is achieved by designing modifications that introduce favorable interactions with the primary target while creating unfavorable steric or electronic clashes with off-targets. The pyrazole core often serves as an anchor, positioning substituents to probe these differences.[10]
Caption: Exploiting gatekeeper residue size to enhance selectivity.
Structure-Activity Relationship (SAR) Strategies:
-
Exploit the Gatekeeper Residue:
-
Concept: The "gatekeeper" residue controls access to a hydrophobic back pocket. Kinases with small gatekeepers (e.g., Gly, Ala, Thr) can accommodate bulky substituents, while those with large gatekeepers (e.g., Phe, Met, Leu) cannot.[9]
-
Action: Analyze the gatekeeper residues of JAK2 (small) versus LRRK2/FYN (often larger). Synthesize derivatives with bulky groups (e.g., a t-butyl or a substituted phenyl ring) on the pyrazole C4 or C5 position, oriented towards this pocket.
-
Expected Outcome: The bulky group will fit into the pocket of JAK2 but will sterically clash with the larger gatekeeper of the off-targets, dramatically reducing binding affinity for them.
-
-
Vary Substituents on the N1 and N2 Nitrogens:
-
Concept: The regioselectivity of substitution on the pyrazole nitrogen atoms can be controlled by tuning the electronic properties of other substituents on the ring.[11] These substitutions can alter the compound's vector into the active site, changing its interactions.
-
Action: Synthesize both N1- and N2-alkylated or arylated regioisomers. Even subtle changes, like adding a methyl or benzyl group, can alter the presentation of other pharmacophoric features.[12]
-
Expected Outcome: One regioisomer may achieve a more optimal fit in the target active site while being less favorable for the off-target(s). For example, an N1-substituent might form a key hydrogen bond in JAK2 that is not possible in LRRK2.
-
-
Introduce Bivalent or Allosteric Moieties:
-
Concept: If a secondary binding pocket exists near the ATP site of your target, you can tether a second pharmacophore to your pyrazole core to create a bivalent inhibitor. This dramatically increases both affinity and selectivity.[9] Asciminib, an allosteric ABL1 inhibitor, successfully uses a pyrazole ring as part of its structure to achieve high selectivity.[1]
-
Action: If structural data is available, identify a nearby sub-pocket. Design linkers of various lengths and compositions to connect your pyrazole core to a fragment that can occupy this second site.
-
Expected Outcome: The requirement for two distinct binding events to occur simultaneously makes it statistically much less likely for the compound to bind to off-targets that lack this specific dual-pocket topology.
-
| Strategy | Principle | Pros | Cons |
| Gatekeeper Targeting | Exploit size differences in a key active site residue. | High impact on selectivity; well-understood principle. | Only applicable if gatekeeper sizes differ; may require structural data. |
| Regioisomer Synthesis | Alter compound vector and interactions via N-substitution. | Can yield surprising selectivity gains with simple modifications. | Synthesis can be challenging; outcome is less predictable without structural data. |
| Bivalent/Allosteric Design | Engage a secondary binding site for enhanced affinity/selectivity. | Can produce extremely selective and potent inhibitors. | Requires significant structural knowledge and complex synthetic chemistry. |
Section 3: Experimental Profiling and Validation Workflows
This section provides detailed protocols and guidance for experimentally identifying and validating off-target interactions.
Q3: I have a promising pyrazole lead compound. What is the most effective experimental strategy to proactively identify its off-targets across the human kinome?
Answer: A tiered approach, starting with broad, cost-effective screening and moving to more complex, physiologically relevant assays, is the most robust strategy. This allows you to identify potential liabilities early and focus your resources effectively.
Workflow Overview:
-
Tier 1: Broad Biochemical Profiling. Use a large, recombinant kinase panel to get a comprehensive, albeit in vitro, view of your compound's selectivity.
-
Tier 2: In-Cell Target Engagement. Validate the primary target and high-confidence off-targets from Tier 1 in a more physiological context using intact cells.
-
Tier 3: Unbiased Proteome-Wide Profiling. Use chemical proteomics to discover unexpected off-targets in a native cellular environment without prior assumptions.
Protocol 1: Tier 1 - Large-Panel Kinase Screening
Objective: To determine the IC50 of your compound against a large panel of recombinant kinases.
Methodology:
-
Select a Vendor: Choose a commercial provider offering a large kinase panel (e.g., >300 kinases).[13] Consider panels that provide Kd (binding) or IC50 (inhibition) data.
-
Primary Screen: Screen your compound at a single high concentration (e.g., 1 or 10 µM) against the full panel.[13] This is a cost-effective way to identify initial "hits."
-
Dose-Response Follow-up: For any kinase showing significant inhibition (e.g., >70% at 1 µM), perform a 10-point IC50 determination to quantify the potency of the off-target interaction.[13]
-
Data Analysis: Calculate a selectivity score (e.g., S-score, Gini coefficient) to quantify the overall selectivity. Visualize the data on a kinome tree diagram to see if off-targets cluster in specific families.
Protocol 2: Tier 2 - Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that your compound engages its intended target and suspected off-targets in intact cells.[8][14]
Principle: Ligand binding stabilizes a target protein, increasing its melting temperature. This change can be detected by heating cell lysates or intact cells, separating soluble from aggregated protein, and quantifying the remaining soluble protein.[8][15]
Step-by-Step Methodology (Western Blot Detection):
-
Cell Culture: Grow your cell line of interest to ~80% confluency. Ensure the cells express your target and suspected off-target proteins.
-
Compound Treatment: Treat cells with your pyrazole compound (at various concentrations) or a vehicle control (e.g., DMSO) for a set time (e.g., 1-2 hours) at 37°C.[7]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes using a PCR machine, followed by cooling for 3 minutes.[7][16] (A temperature gradient from 40°C to 70°C is a good starting point).
-
Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles in liquid nitrogen).[16]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[16]
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of your target and suspected off-targets by Western Blot.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.
Protocol 3: Tier 3 - Chemical Proteomics with Kinobeads
Objective: To identify the full spectrum of kinase targets (and some other ATP-binding proteins) in an unbiased manner from a complex cell lysate.[17]
Principle: "Kinobeads" are a mixture of non-selective kinase inhibitors immobilized on sepharose beads.[17][18] These beads are used to pull down a large portion of the expressed kinome from a cell lysate. In a competition experiment, pre-incubating the lysate with your soluble pyrazole inhibitor will prevent your compound's targets from binding to the beads. The proteins that are "competed off" are identified by quantitative mass spectrometry.[19]
Step-by-Step Workflow:
-
Lysate Preparation: Prepare a native (non-denatured) cell lysate from your chosen cell line or tissue.
-
Competition: Incubate aliquots of the lysate with increasing concentrations of your pyrazole compound (or vehicle control).
-
Affinity Enrichment: Add the kinobeads slurry to the lysates and incubate to allow kinases to bind.[19]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution & Digestion: Elute and digest the bead-bound proteins into peptides, typically using an on-bead digestion protocol.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).
-
Data Analysis: Identify proteins whose abundance on the beads decreases in a dose-dependent manner upon treatment with your compound. These are your high-confidence targets and off-targets. Plot dose-response curves to determine apparent Kd values for each identified protein.
References
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link].
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link].
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. Available at: [Link].
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. Available at: [Link].
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link].
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. Available at: [Link].
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link].
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. ACS Publications. Available at: [Link].
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link].
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link].
-
Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs. Available at: [Link].
-
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. National Center for Biotechnology Information. Available at: [Link].
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link].
-
Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link].
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Available at: [Link].
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link].
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link].
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link].
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information. Available at: [Link].
-
Off-Target Profiling. Creative Biolabs. Available at: [Link].
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals. Available at: [Link].
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link].
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link].
-
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link].
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link].
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link].
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. Available at: [Link].
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link].
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link].
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link].
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available at: [Link].
-
Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link].
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. Available at: [Link].
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information. Available at: [Link].
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. Available at: [Link].
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link].
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. Available at: [Link].
-
Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. MDPI. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Technical Support Center: Optimization of Pyrazole Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors
Welcome to the technical support center for the optimization of pyrazole carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the design, synthesis, and evaluation of this important class of molecules. Pyrazole carboxamides are a versatile scaffold found in numerous biologically active compounds, from pharmaceuticals to agrochemicals.[1][2][3] A particularly successful application has been their use as inhibitors of succinate dehydrogenase (SDH or Complex II), a critical enzyme in the mitochondrial electron transport chain.[4][5][6][7]
This resource provides in-depth, troubleshooting-focused answers to common challenges encountered during the optimization process. It is structured to follow the iterative cycle of drug discovery, addressing issues from initial design and synthesis to biological testing and lead optimization.
Section 1: Structure-Activity Relationship (SAR) & Molecular Design
The journey of optimizing a compound series begins with rational design based on structure-activity relationships (SAR). This section addresses common hurdles in interpreting SAR data and designing next-generation compounds.
Q1: My SAR is completely flat. Small modifications to the terminal aryl ring of my pyrazole carboxamide result in a total loss of activity. What's happening?
Answer: This phenomenon, often termed an "activity cliff," suggests a very tight and specific binding pocket for that portion of your molecule.
-
Causality: The terminal aryl ring is likely involved in a critical interaction, such as a π-π stacking with an aromatic amino acid residue (e.g., Tyrosine, Phenylalanine) or fitting into a constrained hydrophobic pocket within the SDH enzyme's ubiquinone-binding (Qp) site.[8] Any modification that disrupts this optimal fit—either through steric hindrance or altered electronics—can lead to a dramatic loss of binding affinity and, consequently, biological activity.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: First, ensure the "inactive" compounds are pure and have the correct structure via NMR and LC-MS. Synthesis or purification artifacts can be misleading.
-
Molecular Modeling: If a crystal structure of your target is available, perform molecular docking studies.[9][10] This can visualize the binding mode and reveal the specific interactions your active compounds are making. It can quickly highlight potential steric clashes or loss of favorable interactions for the inactive analogues.
-
Bioisosteric Replacements: Instead of making large structural changes, explore subtle bioisosteric replacements. For example, if you have a phenyl ring, consider replacing it with a pyridyl or thiophene ring to probe electronic and hydrogen-bonding potential without drastically altering the size.[11]
-
Systematic Scans: Perform a systematic scan of substituents on the ring. Instead of jumping from a methyl to a t-butyl group, test a series: methyl, ethyl, isopropyl. This gradual increase in size can help define the steric limits of the pocket.
-
Section 2: Synthetic Chemistry Troubleshooting
The translation of a design into a physical molecule is a critical step where numerous challenges can arise.
Q2: I'm having trouble with the final amide coupling step to form my pyrazole carboxamide. The yields are consistently low.
Answer: Low yields in amide coupling are a frequent issue, often related to the reactivity of the coupling partners, the choice of reagents, or the reaction conditions. The classical synthesis of pyrazoles often involves cyclocondensation reactions, but the final amide formation is key.[12]
-
Causality:
-
Poor Nucleophilicity: The amine component might be weakly nucleophilic, especially if it's an aniline with electron-withdrawing groups.
-
Steric Hindrance: Either the pyrazole carboxylic acid or the amine component may be sterically hindered near the reactive centers, preventing an effective approach for bond formation.
-
Side Reactions: The carbodiimide activator (e.g., EDC) can react with the nucleophile to form an inactive N-acylurea byproduct, especially if the desired reaction is slow.
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and poor kinetics.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling.
-
Detailed Steps:
-
Switch to a More Potent Coupling System: If you are using a standard carbodiimide like EDC with HOBt, switch to a more powerful uronium/aminium-based reagent like HATU or HBTU. These reagents are generally faster and more efficient, especially for hindered couplings.
-
Convert to Acid Chloride: A robust, albeit less elegant, solution is to convert the pyrazole carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate will then readily react with the amine, often without needing a coupling agent, though a non-nucleophilic base (like pyridine or triethylamine) is required to scavenge the HCl byproduct.
-
Optimize Solvent and Temperature: Ensure all reagents are fully dissolved. If using dichloromethane (DCM), try switching to a more polar aprotic solvent like dimethylformamide (DMF). Sometimes, gentle heating (40-50 °C) can overcome a high activation energy barrier, but be cautious of potential side reactions and epimerization if chiral centers are present.
-
Section 3: In Vitro Assay Pitfalls & Optimization
Accurate and reproducible biological data is the cornerstone of any optimization program. This section covers common problems in enzyme and cell-based assays.
Q3: My compound shows potent activity in the isolated SDH enzyme assay, but is completely inactive in the cell-based assay. What should I investigate?
Answer: This is a classic and informative discrepancy that points toward issues with the compound's ability to reach its target in a cellular context.
-
Causality: The primary reasons for this disconnect are poor cell permeability, rapid efflux by cellular transporters, or metabolic instability. The isolated enzyme assay measures direct interaction with the target, while a cell-based assay requires the compound to cross the cell membrane and the mitochondrial membranes to reach the SDH enzyme, all while avoiding degradation or removal.
-
Troubleshooting Decision Tree:
Caption: Decision tree for enzyme vs. cell-based activity disconnect.
-
Recommended Actions:
-
Assess Physicochemical Properties: Calculate properties like cLogP and Polar Surface Area (PSA). High PSA (>140 Ų) or low cLogP can indicate poor membrane permeability.
-
Run a Permeability Assay: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a direct measure of passive diffusion.
-
Investigate Metabolic Stability: Incubate your compound with liver microsomes or S9 fractions and measure its half-life.[13] If it's rapidly metabolized, identify the "soft spot" via metabolite ID studies and modify the structure to block that metabolic route (e.g., by adding a fluorine atom).[13]
-
Q4: The results from my colorimetric SDH enzyme assay are inconsistent and have high background noise. How can I improve it?
Answer: High background and variability in colorimetric assays, such as those using tetrazolium salts like INT or MTT, often stem from reagent instability, non-specific reduction, or procedural inconsistencies.[14]
-
Causality:
-
Light Sensitivity: The electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP) or tetrazolium dyes can be light-sensitive, leading to non-enzymatic reduction and high background.[15]
-
Pipetting Errors: Inconsistent pipetting of small volumes of enzyme or substrate can lead to large variations in reaction rates.[16]
-
Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Inconsistent temperatures across the plate ("edge effects") can cause variability.[16][17]
-
Reagent Degradation: Ensure all reagents, especially the enzyme preparation and substrates, are stored correctly and have not expired.[18]
-
-
Troubleshooting Tips:
-
Work in Low Light: Perform the assay setup and incubation steps in a darkened room or cover the microplate with aluminum foil to prevent light-induced degradation of reagents.[17]
-
Pre-warm Reagents: Ensure all buffers, substrates, and the plate itself are equilibrated to the assay temperature (e.g., 37 °C) before starting the reaction.[15][18]
-
Automate or Be Consistent: Use calibrated multichannel pipettes or an automated liquid handler to minimize pipetting variability.[16]
-
Run Proper Controls: Always include "no enzyme" and "no substrate" controls to measure the rate of non-enzymatic background signal generation. Subtract this background from your measurements.
-
Section 4: Data Interpretation & Advanced Protocols
This section provides tools for interpreting complex data and a standardized protocol for a key assay.
Hypothetical SAR Data Table
The table below illustrates a common SAR scenario for a pyrazole carboxamide series targeting SDH. It highlights how systematic changes can reveal trends.
| Compound ID | R1 (Pyrazole) | R2 (Aryl Ring) | SDH IC₅₀ (nM) | Cell Activity EC₅₀ (nM) |
| LEAD-01 | -CH₃ | Phenyl | 55 | 850 |
| OPT-02 | -CF₃ | Phenyl | 15 | 350 |
| OPT-03 | -CH₃ | 4-F-Phenyl | 48 | 400 |
| OPT-04 | -CH₃ | 4-Cl-Phenyl | 51 | 425 |
| OPT-05 | -CH₃ | 2-Me-Phenyl | 850 | >10,000 |
| OPT-06 | -CF₃ | 4-F-Phenyl | 8 | 150 |
-
Interpretation:
-
Replacing the pyrazole methyl (R1) with a trifluoromethyl group significantly improves enzyme potency (LEAD-01 vs. OPT-02), likely due to favorable electronic interactions.[4][9]
-
Adding a fluorine atom to the phenyl ring (R2) improves cellular activity more than enzyme activity (LEAD-01 vs. OPT-03), suggesting it may be blocking a site of metabolism or improving permeability.
-
Steric hindrance on the aryl ring is detrimental, as shown by the 2-methyl substitution (OPT-05).
-
Combining the best R1 and R2 modifications (OPT-06) leads to a synergistic improvement in both enzyme and cell-based potency.
-
Detailed Protocol: Spectrophotometric SDH Activity Assay
This protocol is adapted from established methods for measuring the activity of mitochondrial Complex II (SDH).[15][19][20] It measures the succinate-dependent reduction of an artificial electron acceptor, DCPIP.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA.
-
Mitochondrial Isolate or Purified SDH Enzyme.
-
Substrate: 200 mM Succinate stock solution in water.
-
Electron Acceptor: 5 mM 2,6-dichlorophenolindophenol (DCPIP) stock solution in water.
-
Inhibitor: 1 M Malonate stock solution (a known SDH inhibitor for control).
-
Activator/Electron Carrier: 100 mM Phenazine methosulfate (PMS) stock solution.
-
96-well clear, flat-bottom microplate.
-
Spectrophotometer capable of reading at 600 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents and allow them to equilibrate to room temperature. Protect DCPIP and PMS solutions from light.
-
Assay Plate Setup:
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of your test compound (dissolved in DMSO, final concentration ≤1%) or DMSO for control wells.
-
Add 10 µL of the mitochondrial preparation (protein concentration should be optimized).
-
Add 10 µL of DCPIP solution.
-
Add 10 µL of PMS solution.
-
-
Initiate Reaction: Add 10 µL of the 200 mM Succinate stock solution to initiate the enzymatic reaction. For the negative control (background), add 10 µL of the Malonate inhibitor instead of succinate. The final succinate concentration should be around 10-20 mM to ensure the reaction rate is maximal.[20]
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Subtract the rate of the malonate-inhibited control from all other wells to get the specific SDH activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
References
-
Gomez, L. F., et al. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives. Molecules, 25(21), 5003. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Bioorganic & Medicinal Chemistry Letters, 36, 127814. [Link]
-
Saeed, A., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6543. [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-43. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(11), 1895-1903. [Link]
-
Li, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3689-3700. [Link]
-
Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(13), 5129. [Link]
-
Wang, X., et al. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]
-
Guesmi, F., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(13), 4210. [Link]
-
Bio-protocol. (2024). Assays of Succinate Dehydrogenase and Aconitase Activity. Bio-protocol, 14(10), e4999. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Wang, C., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14735-14745. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]
-
G. A, A., & D. A, A. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(16), 4789. [Link]
-
Jones, A. J. Y., & Blaza, J. N. (2021). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. Analytical Biochemistry, 628, 114292. [Link]
-
Wang, C., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14735-14745. [Link]
-
Kocková-Kratochvílová, A., & Sláviková, E. (1979). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Folia Microbiologica, 24(5), 381-387. [Link]
-
Wang, G., et al. (2020). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(13), 3978-3987. [Link]
-
Edmunds, A. J. F., et al. (2013). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Modern Methods in Crop Protection Research (pp. 1-26). Wiley-VCH. [Link]
-
Bitesize Bio. (2023). Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio. [Link]
-
Lan, R., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4789. [Link]
-
Munujos, P., et al. (1993). Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. Analytical Biochemistry, 212(2), 506-509. [Link]
-
Al-Abdullah, N. H., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 603. [Link]
-
Wang, X., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 15413-15424. [Link]
-
Wang, X., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(42), 15413-15424. [Link]
-
Benit, P., & Rustin, P. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link]
-
Bio-Rad. (n.d.). ELISA Troubleshooting & Advice. Bio-Rad. [Link]
-
Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3261. [Link]
-
Patel, R. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 1-8. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. anshlabs.com [anshlabs.com]
- 17. assaygenie.com [assaygenie.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors: Benchmarking N-phenyl-1H-pyrazole-3-carboxamide Derivatives Against Established Therapeutics
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase integral to the survival, proliferation, and differentiation of hematopoietic cells.[1] In the landscape of acute myeloid leukemia (AML), a highly aggressive hematologic malignancy, mutations in the FLT3 gene are the most frequent genetic alteration, occurring in approximately one-third of newly diagnosed patients.[2][3] These mutations are primarily of two types: internal tandem duplications (ITD) within the juxtamembrane domain, found in about 25-30% of AML cases, and point mutations in the tyrosine kinase domain (TKD), present in 5-10% of cases.[1][4]
Both FLT3-ITD and FLT3-TKD mutations lead to ligand-independent constitutive activation of the kinase.[1][2][3] This aberrant, continuous signaling drives uncontrolled proliferation and inhibits apoptosis in leukemic cells through downstream pathways, including STAT5, MAPK, and PI3K/AKT.[1][3] The presence of a FLT3-ITD mutation, in particular, is a significant poor prognostic factor, associated with higher relapse rates and reduced overall survival.[1][2] This has established mutant FLT3 as a prime therapeutic target, spurring the development of small molecule inhibitors to block its oncogenic activity.[1]
This guide provides a comparative analysis of a promising novel scaffold, N-phenyl-1H-pyrazole-3-carboxamide, against first and second-generation FLT3 inhibitors currently in clinical use or advanced development. We will delve into their mechanisms, potency, and selectivity, supported by experimental data and detailed protocols for their evaluation.
The FLT3 Signaling Axis: A Target for Intervention
Under normal physiological conditions, the FLT3 receptor is activated upon binding its ligand, leading to dimerization and trans-phosphorylation, which initiates downstream signaling cascades crucial for normal hematopoiesis.[1][2] In FLT3-mutated AML, this process becomes constitutive, providing a constant survival and proliferation signal to the cancer cells.
Figure 1: Simplified FLT3 signaling pathway. In AML, mutant FLT3 provides constitutive activation, driving pro-survival pathways. FLT3 inhibitors aim to block this aberrant signaling at its source.
A Novel Challenger: The N-phenyl-1H-pyrazole-3-carboxamide Scaffold
Recent drug discovery efforts have identified the 1H-pyrazole-3-carboxamide scaffold as a highly effective backbone for developing potent kinase inhibitors. By modifying the structure of a previously identified FLT3 inhibitor, FN-1501, a series of novel N-phenyl-1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated.[5]
One standout compound from this series, designated 8t , demonstrated exceptionally potent activity against FLT3 with an IC₅₀ of just 0.089 nM.[5] This represents a significant improvement over its parent compound, FN-1501 (FLT3 IC₅₀: 2.33 nM).[5] Furthermore, compound 8t showed potent anti-proliferative effects against the FLT3-mutated human AML cell line, MV4-11, with an IC₅₀ of 1.22 nM, and was effective against a variety of FLT3 mutants (IC₅₀ < 5 nM).[5] These findings highlight the potential of this chemical class to produce highly potent and specific FLT3 inhibitors.
Comparative Analysis with Established FLT3 Inhibitors
The landscape of FLT3 inhibitors is broadly categorized into first and second-generation agents, distinguished by their potency and kinase selectivity.[6][7]
First-Generation FLT3 Inhibitors
These agents, including midostaurin and sorafenib, are multi-kinase inhibitors, meaning they affect multiple targets in addition to FLT3.[6][7]
-
Midostaurin (Rydapt®): The first FLT3 inhibitor approved for AML, midostaurin is used in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML.[2][8] While the landmark RATIFY trial demonstrated a significant overall survival benefit with its addition to chemotherapy, midostaurin is considered a relatively weak and non-specific FLT3 inhibitor.[9][10][11] Its clinical benefit may stem partially from off-target effects on other kinases.[10]
-
Sorafenib (Nexavar®): Initially developed for other cancers, sorafenib has shown activity in AML with FLT3-ITD mutations.[12] However, like midostaurin, it is a broad-spectrum inhibitor, which can contribute to a wider range of side effects.[7]
Second-Generation FLT3 Inhibitors
Developed for greater potency and selectivity, these agents represent a significant advancement in targeting FLT3.[6][7]
-
Gilteritinib (Xospata®): A potent, selective, second-generation inhibitor that uniquely targets both FLT3-ITD and FLT3-TKD mutations.[9][13] Gilteritinib is approved for relapsed or refractory (R/R) FLT3-mutated AML and has demonstrated superior response rates compared to salvage chemotherapy.[7][9][14]
-
Quizartinib (Vanflyta®): An exceptionally potent and selective second-generation inhibitor.[12] As a Type II inhibitor, it is highly active against FLT3-ITD but lacks significant single-agent activity against TKD mutations.[15] Quizartinib is approved for use with standard chemotherapy in newly diagnosed FLT3-ITD positive AML.[14]
-
Crenolanib: A second-generation inhibitor capable of inhibiting both FLT3-ITD and TKD mutations, including those that confer resistance to other inhibitors.[12] It has shown high efficacy in clinical trials for newly diagnosed FLT3-mutated AML.[12]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key performance metrics for the N-phenyl-1H-pyrazole-3-carboxamide derivative (Compound 8t) and other prominent FLT3 inhibitors. This allows for a direct, quantitative comparison of their potency.
| Inhibitor | Generation / Class | Mechanism | FLT3 IC₅₀ (nM) | Cellular Potency (MV4-11 IC₅₀, nM) | Activity on TKD Mutations | Key Off-Targets |
| Compound 8t | Novel Scaffold | N/A | 0.089 [5] | 1.22 [5] | Yes (< 5 nM for mutants)[5] | CDK2, CDK4[5] |
| Midostaurin | First | Multi-kinase | ~29[16] | ~10 | Yes[10] | c-KIT, PDGFR, VEGFR |
| Sorafenib | First | Multi-kinase | ~6 | ~5 | No | RAF, VEGFR, PDGFR |
| Gilteritinib | Second | Type I | 0.29 | 0.7 | Yes[13] | AXL, c-KIT[13] |
| Quizartinib | Second | Type II | 1.1 | 1.5 | No (as single agent)[15] | c-KIT, RET |
| Crenolanib | Second | Type I | 0.2 | 4.6 | Yes[12] | PDGFR[12] |
Note: IC₅₀ values can vary based on specific assay conditions. The data presented are drawn from cited literature for comparative purposes.
The data clearly position the N-phenyl-1H-pyrazole-3-carboxamide derivative, Compound 8t, as one of the most potent FLT3 inhibitors identified to date based on in vitro kinase assays, rivaling or exceeding the potency of second-generation agents like gilteritinib and quizartinib.
Experimental Protocols: Ensuring Scientific Integrity
To ensure the trustworthiness and reproducibility of inhibitor profiling, standardized and self-validating experimental systems are crucial. Below are detailed methodologies for the core assays used to generate the comparative data.
Experimental Workflow for Inhibitor Profiling
Figure 2: A typical experimental workflow for characterizing a novel kinase inhibitor, progressing from biochemical potency to cellular efficacy.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Causality: This assay directly measures the enzymatic activity of purified FLT3 kinase. By quantifying the amount of ATP converted to ADP, we can precisely determine how effectively an inhibitor blocks the kinase's catalytic function. This provides a direct measure of potency (IC₅₀).
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing recombinant human FLT3 enzyme (e.g., wild-type or ITD mutant) and the appropriate substrate (e.g., a generic tyrosine kinase peptide substrate).
-
Perform a serial dilution of the test inhibitor (e.g., N-phenyl-1H-pyrazole-3-carboxamide derivative) in DMSO, followed by a final dilution in kinase buffer. Prepare a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase/substrate buffer to each well.
-
Add 2.5 µL of the serially diluted inhibitor to the appropriate wells.
-
Initiate the reaction by adding 2.5 µL of a 100 µM ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data with the "no inhibitor" control representing 100% kinase activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Causality: This assay moves from a purified enzyme system to a biologically relevant context. It measures the viability of a FLT3-dependent AML cell line (e.g., MV4-11, which harbors a FLT3-ITD mutation). A decrease in viability indicates the inhibitor is successfully blocking the pro-survival signaling from FLT3 within the cell, demonstrating cellular efficacy.
Methodology:
-
Cell Plating:
-
Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 + 10% FBS).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 10,000 cells per well in 90 µL of media.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the test inhibitor.
-
Add 10 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the GI₅₀/IC₅₀ value.
-
Conclusion and Future Outlook
The development of FLT3 inhibitors has significantly improved the prognosis for a once hard-to-treat subset of AML patients.[3] While first-generation, multi-kinase inhibitors like midostaurin validated FLT3 as a target, the field has rapidly advanced with more potent and selective second-generation agents such as gilteritinib and quizartinib.[6][9][10]
The emergence of novel scaffolds like N-phenyl-1H-pyrazole-3-carboxamide represents the next frontier in this pursuit. The preclinical data for derivatives such as compound 8t are exceptionally promising, demonstrating sub-nanomolar potency against FLT3 kinase and low-nanomolar efficacy in FLT3-driven cancer cells.[5] This level of potency is critical for achieving sustained and deep inhibition of FLT3 signaling in patients, which has been correlated with clinical response.[17]
Future research must focus on the comprehensive profiling of these novel compounds, including their selectivity across the human kinome, their efficacy against a wider panel of resistance-conferring mutations, and their in vivo pharmacokinetic and pharmacodynamic properties. As our understanding of resistance mechanisms evolves, inhibitors that are not only potent but also resilient to mutational escape will be paramount in providing durable benefits to patients with FLT3-mutated AML.
References
- FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC - NIH. (n.d.).
- Levis, M., et al. (n.d.). FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC - NIH.
- Daver, N., et al. (2021). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology.
- Lee, H. J., et al. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. Cancers.
- Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Chemistry.
- Sierra, J. (2025). Symposium | FLT3 mutations in AML: Types, prevalence, and clinical significance. YouTube.
- Luger, S. (2024). Results of a Phase II study of gilteritinib versus midostaurin in newly diagnosed FLT3-mutated AML. VJHemOnc.
- FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023). Cureus.
- Griffiths, E., & Ambinder, A. (2024). Which Inhibitor Should Be Used to Treat FLT3-Positive AML? ASH Clinical News.
- Zhang, X., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.
- Perl, A. (2023). Comparing midostaurin to next-generation FLT3 inhibitors in the frontline treatment of FLT3-ITD AML. YouTube.
- Knapper, S. (2023). The value of FLT3 inhibitors in AML and focus for future trial designs. YouTube.
- FDA Approves Vanflyta for FLT3-Mutated AML. (2023). National Cancer Institute.
- Quizartinib in FLT3-ITD–Positive Acute Myeloid Leukemia: A New Era in Targeted Therapy. (2025). American Journal of Health-System Pharmacy.
- Midostaurin approved for FLT3-mutated AML. (2017). Blood.
- Lee, L. Y., et al. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the Advanced Practitioner in Oncology.
- Larson, R. A., et al. (2021). Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial. Leukemia.
Sources
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. ashpublications.org [ashpublications.org]
- 9. vjhemonc.com [vjhemonc.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 12. mdpi.com [mdpi.com]
- 13. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 17. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-phenyl-1H-pyrazole-3-carboxamide Kinase Inhibitors
This guide provides a comprehensive analysis of the cross-reactivity profiles of kinase inhibitors based on the N-phenyl-1H-pyrazole-3-carboxamide scaffold. This chemical moiety is a cornerstone in the development of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] However, the structural homology among kinase active sites presents a significant challenge, often leading to off-target activities that can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4]
Understanding the selectivity of these compounds is therefore paramount for researchers in drug discovery and chemical biology. This guide will delve into the cross-reactivity profiles of several prominent inhibitors from this class, comparing their on- and off-target activities using data from large-scale kinase panels and specific enzymatic assays. We will also explore the state-of-the-art methodologies used to generate these profiles, providing a framework for the critical evaluation and selection of these powerful research tools and therapeutic candidates.
The N-phenyl-1H-pyrazole-3-carboxamide Scaffold: A Privileged Structure in Kinase Inhibition
The N-phenyl-1H-pyrazole-3-carboxamide core is recognized as a "privileged scaffold" in medicinal chemistry. Its structural features, including a planar aromatic system and hydrogen bond donors and acceptors, allow it to effectively mimic the adenine region of ATP, the natural ligand for kinases.[5] This enables compounds built on this scaffold to inhibit a wide range of kinases involved in critical cellular processes such as cell cycle progression, signal transduction, and inflammation.[6]
Notable examples of kinase inhibitors incorporating this scaffold or a closely related pyrazole-carboxamide core include:
-
AT9283 : A multi-targeted inhibitor primarily targeting Aurora kinases, Janus kinases (JAKs), and Abl kinase.[1][7]
-
Danusertib (PHA-739358) : An inhibitor of Aurora kinases and Bcr-Abl.[6][8]
-
AT7519 : A potent inhibitor of multiple cyclin-dependent kinases (CDKs).[9][10]
-
RIP2 Kinase Inhibitors : A class of inhibitors targeting Receptor-Interacting Protein 2 (RIP2) kinase, a key mediator of inflammatory signaling.[11][12]
The therapeutic potential of these compounds is directly linked to their selectivity profile. A highly selective inhibitor can provide a clean pharmacological tool to probe the function of a specific kinase, while a multi-targeted inhibitor might offer a broader therapeutic window in complex diseases like cancer.[3] Conversely, unintended off-target effects can lead to toxicity.[4] Therefore, a thorough understanding of a compound's cross-reactivity is essential.
Methodologies for Profiling Kinase Inhibitor Selectivity
A robust assessment of a kinase inhibitor's selectivity requires a multi-faceted approach, combining broad screening with targeted, quantitative assays. Here, we outline three key methodologies that provide complementary insights into a compound's cross-reactivity profile.
Large-Scale Kinase Panel Screening (e.g., KINOMEscan™)
This high-throughput screening method provides a broad overview of an inhibitor's binding affinity against a large panel of kinases, often hundreds of kinases representing the human kinome.[13][14] The KINOMEscan™ platform, for example, utilizes a competition binding assay where the amount of a test compound required to displace a known, immobilized ligand from a kinase is quantified.[11] The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound, or as a dissociation constant (Kd).[15]
This approach is invaluable for identifying both primary targets and unexpected off-targets, providing a comprehensive map of a compound's kinome-wide interactions.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that assesses target engagement in a cellular environment.[16][17] The principle behind CETSA is that the binding of a ligand, such as a kinase inhibitor, stabilizes the target protein, leading to an increase in its melting temperature.[18] This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.[16]
CETSA provides crucial evidence of target engagement within the complex milieu of the cell, complementing the in vitro data from kinase panel screens.
Quantitative Phosphoproteomics
This mass spectrometry-based approach provides a functional readout of kinase inhibitor activity by quantifying changes in the phosphorylation status of thousands of proteins within a cell.[19][20] By comparing the phosphoproteome of cells treated with an inhibitor to that of untreated cells, researchers can identify the downstream signaling pathways affected by the compound.[21] This method is particularly useful for confirming the functional consequences of on-target and off-target engagement and for discovering novel cellular pathways modulated by the inhibitor.
Comparative Cross-Reactivity Profiles
The following tables summarize the cross-reactivity data for selected N-phenyl-1H-pyrazole-3-carboxamide and related pyrazole-based kinase inhibitors. It is important to note that the data is compiled from different sources and experimental conditions, and therefore direct comparison of absolute values should be made with caution.
KINOMEscan™ Profile of AT7519
The following table presents a selection of kinases with significant binding to AT7519, as determined by KINOMEscan™. Data is presented as "% of Control", where a lower percentage indicates stronger binding. The full dataset is available through the HMS LINCS project.[14][15]
| Kinase Target | % of Control @ 1µM | Primary Kinase Family |
| CDK9 | 0.5 | CMGC |
| CDK2 | 1 | CMGC |
| CDK5 | 1 | CMGC |
| CDK1 | 2 | CMGC |
| CDK4 | 3 | CMGC |
| CDK6 | 4 | CMGC |
| GSK3A | 5 | CMGC |
| GSK3B | 6 | CMGC |
| CLK1 | 8 | CMGC |
| CLK4 | 9 | CMGC |
| DYRK1A | 10 | CMGC |
| DYRK1B | 12 | CMGC |
| FLT3 | 15 | TK |
| KIT | 20 | TK |
| PDGFRB | 25 | TK |
Table 1: Selected KINOMEscan™ data for AT7519. This highlights the potent and primary inhibition of CDKs, with additional off-target activity on other kinases. Data from HMS LINCS Database.[14][15]
Enzymatic Inhibition Profiles (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several N-phenyl-1H-pyrazole-3-carboxamide and related inhibitors against their primary targets. This data is derived from various enzymatic assays.
| Inhibitor | Primary Target(s) | IC50 (nM) | Additional Notable Targets (IC50, nM) |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | 210, 47, 100, 13, 170, <10 | - |
| Danusertib (PHA-739358) | Aurora A, Aurora B, Aurora C | 13, 79, 61 | Bcr-Abl (25) |
| AT9283 | Aurora A, Aurora B | 3, 3 | JAK2 (1.2), JAK3 (1.1), Abl (T315I) (4) |
| PHA-533533 | CDK2, CDK5 | - | Effects on UBE3A independent of CDK2/5 |
| GSK583 (RIP2 Inhibitor) | RIPK2 (human) | 5 | BRK, Aurora A (some inhibition) |
Table 2: Enzymatic inhibition data for selected pyrazole-based kinase inhibitors. Data compiled from multiple sources.[7][8][9][22]
Analysis and Interpretation
The data presented reveals the diverse selectivity profiles within the N-phenyl-1H-pyrazole-3-carboxamide class of inhibitors.
-
AT7519 demonstrates potent inhibition of multiple CDKs, as confirmed by both KINOMEscan™ and enzymatic assays.[9][15] Its broader profile, including activity against GSK3 and some tyrosine kinases, suggests that careful consideration of these off-target effects is necessary when interpreting experimental results.
-
Danusertib and AT9283 are both potent Aurora kinase inhibitors, but AT9283 exhibits a more pronounced multi-targeted profile with potent inhibition of JAK kinases and the gatekeeper mutant of Abl.[7][8] This makes AT9283 a valuable tool for studying cancers driven by these kinases, but also highlights the potential for more complex cellular effects.
-
The case of PHA-533533 is particularly interesting, as its effects on UBE3A were found to be independent of its primary CDK2 and CDK5 targets.[7] This underscores the importance of considering off-target effects that may not be limited to the kinome.
-
The development of selective RIP2 inhibitors like GSK583, which shows high selectivity across a large kinase panel, demonstrates that with careful medicinal chemistry efforts, highly selective inhibitors can be generated from this privileged scaffold.[22]
Conclusion and Future Directions
The N-phenyl-1H-pyrazole-3-carboxamide scaffold continues to be a rich source for the discovery of potent kinase inhibitors. This guide highlights the critical importance of comprehensive cross-reactivity profiling to fully characterize these compounds. The choice of an appropriate inhibitor for a particular research question or therapeutic application depends not only on its on-target potency but also on its broader selectivity profile.
As our understanding of the human kinome and the signaling networks they control continues to grow, so too will the need for well-characterized, selective, and multi-targeted kinase inhibitors. The methodologies and comparative data presented here provide a framework for researchers to make more informed decisions in the selection and application of N-phenyl-1H-pyrazole-3-carboxamide based kinase inhibitors, ultimately accelerating the pace of drug discovery and our understanding of cellular signaling.
References
-
KINOMEscan®. KINOMEscan® Kinase Profiling Platform. Available from: [Link]
- Squires, M. S., et al. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics Ltd.
-
HMS LINCS Project. KINOMEscan data. Available from: [Link]
-
LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available from: [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251.
-
LINCS Data Portal. AT-7519 KINOMEscan (LDG-1169: LDS-1172). Available from: [Link]
-
NIH LINCS Program. HMS LINCS Center. Available from: [Link]
-
UNC School of Medicine. Molecule ID'd as promising Angelman syndrome treatment in lab models. (2024-07-10). Available from: [Link]
- Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986-4999.
- Le Coutre, P., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
- Humphrey, S. J., et al. (2015). The current state of the art of quantitative phosphoproteomics and its applications to diabetes research. Proteomics.
- Harris, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 62(14), 6649-6663.
- Brehmer, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
- Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 229-239.
- Anderson, M., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design.
- El-Damasy, D. A., et al. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14, 1149903.
- Guckian, K. M., et al. (2009). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. Blood, 114(12), 2409-2417.
- Wójcik, P., & Maciąg, K. (2021). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & Molecular Biology Letters, 26(1), 1-10.
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- El-Sayed, M. A. F., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 13(43), 30194-30217.
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Available from: [Link]
- Humphrey, S. J., et al. (2020). Overview of sample preparation and instrument workflow for quantitative phosphoproteomics.
- Forcina, A., et al. (2010). A Phase I Study of AT9283, an Aurora Kinase inhibitor in Patients with Refractory Solid Tumours. European Journal of Cancer Supplements, 8(7), 108.
- Rigo, F., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. Nucleic Acids Research, 46(12), 5994-6008.
- Berger, S. B., et al. (2018). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate, 2-((4-(Benzo[ d ]thiazol-5-ylamino)-6-( tert -butylsulfonyl)quinazolin-7-yl)oxy)ethyl Dihydrogen Phosphate, for the Treatment of Inflammatory Diseases.
- Carpini, P. D., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer. Molecular Cancer Therapeutics, 6(11), 3024-3035.
-
LINCS Data Portal. VX-680 KINOMEscan (LDG-1175: LDS-1178). Available from: [Link]
- Rigo, F., et al. (2018). Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice. PubMed Central.
- Harris, P. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(6), 545-550.
-
CETSA. Publications. Available from: [Link]
- Özen, C., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2372793.
- Zecha, J., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research.
- Paulo, J. A., et al. (2020). Advances in quantitative high-throughput phosphoproteomics with sample multiplexing. Expert Review of Proteomics, 17(1), 1-12.
- Goretzki, P. E., et al. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Annals of Surgery, 256(3), 488-496.
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
- Scott, J. D., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 963-970.
- Engel, J., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1209-1214.
Sources
- 1. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. NIH LINCS Program [lincsproject.org]
- 4. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. angelmansyndromenews.com [angelmansyndromenews.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chayon.co.kr [chayon.co.kr]
- 14. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. GSK 583 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
The Pyrazole Scaffold: A Comparative Guide to Dual COX/LOX Inhibition in Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals navigating the complexities of inflammatory pathways, the pursuit of potent and safe anti-inflammatory agents is a paramount objective. This guide provides a comparative analysis of pyrazole analogs as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, two critical players in the arachidonic acid cascade that drives inflammation. By delving into structure-activity relationships, inhibitory profiles, and detailed experimental protocols, this document serves as a comprehensive resource for the rational design and evaluation of novel pyrazole-based therapeutics.
The Rationale for Dual COX/LOX Inhibition: Beyond Selective COX-2 Inhibition
The inflammatory response, while a crucial defense mechanism, can become dysregulated and contribute to a myriad of chronic diseases. The arachidonic acid pathway is a central hub in this process, with two key enzymatic branches: the COX pathway, leading to the production of prostaglandins (PGs), and the LOX pathway, which generates leukotrienes (LTs).[1]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2 isoforms. While effective in reducing inflammation, this broad inhibition often leads to gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa. This led to the development of selective COX-2 inhibitors, such as celecoxib, which offered a better gastrointestinal safety profile.[2][3] However, long-term use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, potentially due to the shunting of arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[4]
This has spurred the development of dual COX/LOX inhibitors, a therapeutic strategy aimed at a more comprehensive blockade of inflammatory mediators while potentially mitigating the side effects associated with inhibiting a single pathway.[4] The pyrazole scaffold has emerged as a privileged structure in the design of such dual inhibitors, offering a versatile template for chemical modification and optimization.[1][2][5]
Comparative Analysis of Pyrazole Analogs: Potency and Selectivity
The efficacy of a pyrazole analog as a COX/LOX inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) against each enzyme and its selectivity for the target enzymes. A lower IC50 value indicates higher potency. The selectivity index (SI) for COX-2 is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher SI indicating greater selectivity for COX-2 over COX-1.[6]
Here, we compare several classes of pyrazole analogs, highlighting key structure-activity relationships (SAR).
1,5-Diarylpyrazoles: The Foundation of COX-2 Selectivity
The 1,5-diarylpyrazole scaffold is a cornerstone in the development of selective COX-2 inhibitors, with celecoxib being the most prominent example.[2] The key structural features contributing to COX-2 selectivity include a sulfonamide or methylsulfonyl group at the para-position of one of the phenyl rings, which can interact with a secondary pocket present in the active site of COX-2 but not COX-1.[7]
Recent research has focused on modifying this scaffold to introduce balanced dual COX/LOX inhibitory activity. For instance, the hybridization of the 1,5-diarylpyrazole moiety with other pharmacophores has yielded promising dual inhibitors.[4]
Pyrazole-Hydrazones: Emerging Dual Inhibitors
Pyrazole-hydrazone derivatives have shown significant potential as dual COX/LOX inhibitors. Studies have demonstrated that certain compounds in this class exhibit potent inhibition of both COX-2 and 5-LOX, with some analogs showing superior or comparable activity to reference drugs like celecoxib and zileuton (a 5-LOX inhibitor).
| Compound Class | Key Structural Features | Representative IC50 Values (µM) | Reference |
| 1,5-Diarylpyrazoles (Celecoxib-like) | p-Sulfonamidophenyl at N1, trifluoromethyl at C3, p-tolyl at C5 | Celecoxib: COX-1: >10COX-2: 0.04 | [8] |
| Thymol-Pyrazole Hybrids | Thymol moiety integrated with a 1,5-disubstituted pyrazole | Compound 8b: COX-1: 13.6COX-2: 0.0435-LOX: Potent inhibition | [2] |
| Pyrazole-Hydrazones | Hydrazone linkage at C4 of the pyrazole ring | Compound 4a: COX-1: 5.64COX-2: 0.675-LOX: 1.92 | [9] |
| Licofelone (Pyrrolizine-based) | Acetic acid moiety | Licofelone: COX: 0.215-LOX: 0.18 | [10][11] |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanistic Insights from Molecular Docking
Molecular docking studies provide valuable insights into the binding modes of pyrazole analogs within the active sites of COX and LOX enzymes, guiding the rational design of more potent and selective inhibitors.
For COX-2, key interactions often involve the sulfonamide or other polar groups of the pyrazole analog with amino acid residues such as His90, Arg513, and Phe518 in the secondary pocket of the enzyme.[6] The pyrazole ring itself can form important hydrophobic and hydrogen bond interactions within the active site.[1]
In the case of 5-LOX, the binding interactions are less well-defined for pyrazole analogs compared to COX-2. However, docking studies suggest that these compounds can occupy the hydrophobic substrate-binding pocket of the enzyme.
Caption: Binding interactions of pyrazole analogs with COX-2 and 5-LOX active sites.
Experimental Protocols for Evaluating COX/LOX Inhibition
Rigorous and standardized experimental protocols are essential for the accurate assessment and comparison of pyrazole analogs.
In Vitro Enzyme Inhibition Assays
1. COX (COX-1 and COX-2) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add Assay Buffer, Heme, and the enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells.
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm at multiple time points.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log concentration and determine the IC50 value.
-
2. 5-LOX Inhibition Assay (Fluorometric)
This assay is based on the detection of hydroperoxides generated by the 5-LOX enzyme.
-
Materials:
-
Human recombinant 5-LOX enzyme
-
Assay Buffer
-
Fluorescent probe
-
Linoleic acid or arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., zileuton)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of test compounds and reference inhibitor.
-
In a 96-well plate, add Assay Buffer and the 5-LOX enzyme.
-
Add the test compound or reference inhibitor.
-
Add the fluorescent probe.
-
Initiate the reaction by adding the substrate.
-
Incubate at room temperature for a specified time.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition and determine the IC50 value.
-
Caption: General workflow for in vitro COX/LOX inhibition assays.
In Vivo Anti-Inflammatory and Safety Evaluation
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the acute anti-inflammatory activity of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug (e.g., indomethacin), or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
2. Ulcerogenic Activity Assessment
This protocol evaluates the potential of the test compounds to induce gastric ulcers.
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Fast the animals for 24 hours with free access to water.
-
Administer a high dose of the test compound or reference NSAID (e.g., aspirin) orally.
-
After a set period (e.g., 4-6 hours), sacrifice the animals.
-
Excise the stomach and open it along the greater curvature.
-
Examine the gastric mucosa for the presence of ulcers and score them based on their number and severity.
-
Calculate the ulcer index for each group.
-
Caption: Workflow for in vivo anti-inflammatory and ulcerogenic evaluation.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly valuable framework in the design of novel anti-inflammatory agents. The development of dual COX/LOX inhibitors based on this structure holds significant promise for achieving a superior therapeutic profile with an improved safety margin compared to existing NSAIDs and coxibs. This guide provides a foundation for the comparative analysis and evaluation of pyrazole analogs, emphasizing the importance of a multi-faceted approach that combines in vitro enzymatic assays, in vivo models of inflammation and safety, and computational studies. Future research should continue to explore novel pyrazole-based scaffolds, optimize their dual inhibitory activity, and thoroughly evaluate their long-term safety and efficacy to translate these promising compounds into clinically successful anti-inflammatory drugs.
References
-
Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available from: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Press. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available from: [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Taylor & Francis Online. Available from: [Link]
-
Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC. Available from: [Link]
-
Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. PubMed. Available from: [Link]
-
Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives. PubMed. Available from: [Link]
-
Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Evaluation of anti-inflammatory and ulcerogenic potential of zinc–ibuprofen and zinc–naproxen complexes in rats. PMC. Available from: [Link]
-
Licofelone--a novel analgesic and anti-inflammatory agent. PubMed. Available from: [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on anti-inflammatory agents. IV. Synthesis and pharmacological properties of 1,5-diarylpyrazoles and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Evaluation of anti-inflammatory and ulcerogenic potential of zinc–ibuprofen and zinc–naproxen complexes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
